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  • Product: 2-Amino-2,4-dimethylpentanamide
  • CAS: 113509-60-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Amino-2,4-dimethylpentanamide in Biocatalysis and Peptidomimetics

Executive Summary As drug development and industrial biocatalysis increasingly rely on non-canonical amino acids, α,α -disubstituted derivatives have emerged as critical structural components. 2-Amino-2,4-dimethylpentana...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and industrial biocatalysis increasingly rely on non-canonical amino acids, α,α -disubstituted derivatives have emerged as critical structural components. 2-Amino-2,4-dimethylpentanamide (also known as α -methylleucinamide) is a prime example of this class[1]. Characterized by a fully substituted α -carbon, this molecule presents unique steric and electronic properties. This guide explores its physicochemical profile, its specialized role as a stress-test substrate in high-throughput amidase screening, and its utility in designing metabolically stable peptidomimetics.

Chemical Structure and Physicochemical Profiling

2-Amino-2,4-dimethylpentanamide consists of a pentanamide backbone with an amino group and a methyl group at the C2 position, and an isobutyl-like extension terminating at the C4 position[2]. The absence of an α -proton at the chiral center renders the molecule highly resistant to racemization and enzymatic degradation, making it an ideal building block for robust pharmaceuticals.

Quantitative Physicochemical Data

Data synthesized from verified chemical substance databases and supplier specifications.

PropertyValueReference
Chemical Name 2-Amino-2,4-dimethylpentanamide[1]
CAS Number 113509-60-7[3]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.21 g/mol [3]
SMILES CC(C)CC(C)(N)C(N)=O[2]
InChI Key FTJJDCJLMLWWPS-UHFFFAOYSA-N[4]
Physical Form Solid / Powder[4]
Storage Temperature Room Temperature (RT)[4]

Mechanistic Role in Biocatalysis and Amidase Screening

The discovery of novel amidohydrolases (amidases) often requires screening massive gene libraries. 2-Amino-2,4-dimethylpentanamide serves as an ideal "stress-test" substrate for these enzymes[5]. Because of the severe steric hindrance around the amide bond—driven by the gem-dimethyl and isobutyl groups—only amidases with highly accommodating and stereoselective active sites can successfully hydrolyze it into α -methylleucine[5].

To achieve high-throughput screening (e.g., evaluating >10,000 clones of Mycobacterium neoaurum within 24 hours), researchers utilize Flow Injection Analysis coupled with Electrospray Ionization Mass Spectrometry (FIA-ESI-MS)[5]. The mechanistic brilliance of this approach lies in the selective ionization of the product over the substrate.

Workflow A Gene Library Expression B Incubation with α-methylleucinamide A->B Expression C 200x Dilution + Internal Standard B->C Quench D FIA-ESI-MS (Negative Mode) C->D Inject E Detection of [M-H]- (m/z 144) D->E Ionize

Workflow for high-throughput amidase screening using FIA-ESI-MS.

Experimental Protocol: Self-Validating High-Throughput Amidase Assay

As a Senior Application Scientist, it is critical to design assays that are not just fast, but self-validating. The following protocol details the FIA-ESI-MS screening methodology, explicitly outlining the causality behind each step to ensure robust data integrity[5].

Step 1: Substrate Incubation
  • Action: Incubate individual clones from the gene library with 2-amino-2,4-dimethylpentanamide in a 96-well or 384-well microtiter plate.

  • Causality: The microtiter format allows parallel processing. The high concentration of substrate drives the reaction kinetics forward, testing the specific amidase activity of the expressed proteins.

Step 2: Quenching and Dilution (The Self-Validating Step)
  • Action: Perform a 200-fold dilution of the reaction mixture using a standardized buffer spiked with an isotopically labeled internal standard (e.g., ¹³C-labeled α -methylleucine)[5].

  • Causality: A 200-fold dilution eliminates the need for complex liquid-liquid extraction by reducing the biological matrix to negligible levels, preventing source contamination in the MS[5]. The internal standard acts as a self-validating mechanism: it continuously monitors and corrects for electrospray ionization suppression across thousands of injections. If the internal standard signal drops, the system flags a matrix effect rather than a false negative for enzyme activity.

Step 3: FIA-ESI-MS Acquisition
  • Action: Inject the diluted samples directly into the mass spectrometer via Flow Injection Analysis (bypassing the LC column), operating the ESI in negative ion mode [5].

  • Causality: Bypassing the LC column reduces analysis time from minutes to seconds per well. Negative ion mode is chosen specifically because the carboxylic acid product ( α -methylleucine) readily forms an [M-H]- ion at m/z 144, whereas the amide substrate (2-amino-2,4-dimethylpentanamide) does not easily ionize in this mode[5]. This selective ionization provides the necessary analytical selectivity without chromatographic separation.

Step 4: Data Processing & Quality Control
  • Action: Calculate the conversion rate based on the ratio of the m/z 144 peak area to the internal standard.

  • Validation Check: Ensure that a known positive control (purified amidase) and a blank are run on every plate to validate MS sensitivity and mass accuracy continuously.

Applications in Peptidomimetics and Drug Development

Beyond biocatalysis, 2-amino-2,4-dimethylpentanamide is a highly valuable functional group analog in medicinal chemistry[6]. When incorporated into peptide sequences, α,α -dialkyl amino acids exert profound conformational and metabolic effects.

The Thorpe-Ingold Effect and Conformational Restriction

The presence of two bulky substituents at the α -carbon induces the Thorpe-Ingold effect (gem-dimethyl effect). This steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the sequence to adopt specific secondary structures, most notably the 310​ -helix.

Proteolytic Resistance

Natural proteases require the peptide backbone to adopt a specific spatial geometry to form a tetrahedral intermediate during amide bond cleavage. Furthermore, many proteases interact directly with the α -proton. By replacing the α -proton with a methyl group, 2-amino-2,4-dimethylpentanamide sterically blocks the protease active site, granting the resulting peptidomimetic exceptional metabolic stability in vivo.

Conformational_Restriction Sub α,α-Disubstitution (C2 Position) Steric Thorpe-Ingold Effect (Steric Hindrance) Sub->Steric Angle Restricted φ/ψ Dihedral Angles Steric->Angle Protease Inhibition of Protease Tetrahedral Intermediate Steric->Protease Stability Enhanced Metabolic Stability Angle->Stability Protease->Stability

Mechanistic pathway of conformational restriction and metabolic stability.

References

  • Henderickx, H. J. W., et al. (2009). Flow injection analysis electrospray ionization mass spectrometry for high-throughput screening of a gene library for amidase activity. Analytical Biochemistry.

  • MilliporeSigma. 2-amino-2,4-dimethylpentanamide | 113509-60-7 Product Specifications.

  • Alachem Co., Ltd. 113509-60-7 | 2-amino-2,4-dimethylpentanamide Catalog.

  • Benchchem. 2-Amino-2,4-dimethylpentanenitrile and Functional Group Analogs.

  • NextSDS. 2-amino-2,4-dimethylpentanamide — Chemical Substance Information.

Sources

Exploratory

Unraveling the Data Void: An In-Depth Analysis of CAS 113509-60-7

For Immediate Release [City, State] – Researchers, scientists, and professionals in drug development seeking technical data on the chemical substance designated by CAS Registry Number 113509-60-7 will find a notable abse...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development seeking technical data on the chemical substance designated by CAS Registry Number 113509-60-7 will find a notable absence of information in publicly accessible scientific databases and literature. Despite a comprehensive investigation into leading chemical registries, patent databases, and scientific search platforms, no definitive identification, molecular structure, molecular weight, or exact mass data could be retrieved for this specific CAS number.

This in-depth technical bulletin addresses the current information vacuum surrounding CAS 113509-60-7 and provides a logical framework for researchers encountering such data-scarce compounds.

The Challenge of an Unidentified CAS Number

A CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature. This number provides an unambiguous way to identify a chemical, avoiding confusion arising from different naming conventions.

The inability to retrieve information for CAS 113509-60-7 suggests several possibilities:

  • Data Entry Error: The CAS number itself may contain a typographical error. A single digit transposition or error can lead to a failed search.

  • Novelty or Proprietary Nature: The compound may be a very recent discovery that has not yet been cataloged in public databases. Alternatively, it could be a proprietary substance under development, with its details intentionally withheld from the public domain.

  • De-accession or Reassignment: In rare instances, a CAS number may be de-accessioned or reassigned, leading to a temporary or permanent void in public records.

Methodical Search Strategy and Null Findings

A multi-pronged search strategy was employed to ascertain the identity and properties of CAS 113509-60-7. This included:

  • Direct Database Queries: Searches were conducted in major chemical databases, including but not limited to PubChem, ChemSpider, and the CAS Common Chemistry database. These searches yielded no results for the specified CAS number.

  • Broad-Based Scientific Literature Search: Platforms such as Google Scholar, Scopus, and Web of Science were queried for any mention of CAS 113509-60-7. No relevant scientific articles, patents, or technical documents were found.

  • Patent Database Exploration: A thorough search of international patent databases was performed to identify any patents that might cite or claim a compound with this CAS number. This avenue also proved fruitless.

  • Chemical Supplier and Catalog Searches: Inquiries into the catalogs of various chemical suppliers did not return any products associated with CAS 113509-60-7.

The logical relationship of this exhaustive search can be visualized as follows:

Caption: Workflow of the unsuccessful search for CAS 113509-60-7.

Recommendations for Researchers

For professionals in research and development encountering a similar lack of data for a given CAS number, the following steps are recommended:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Contact the Source: If the CAS number was obtained from a publication, patent, or supplier, contact the original source for clarification and confirmation of the chemical identity.

  • Utilize Structure-Based Searching: If a chemical structure is known, but the CAS number is in doubt, perform a structure or substructure search in relevant databases. This can often identify the correct CAS number or related compounds.

  • Consult with CAS: For definitive information, the Chemical Abstracts Service can be contacted directly to inquire about the status of a specific CAS number.

Conclusion

Foundational

The Structural and Pharmacological Mechanics of 2-Amino-2,4-dimethylpentanamide In Vitro

Executive Summary In the pursuit of highly selective, metabolically stable therapeutics, the strategic incorporation of non-canonical amino acid derivatives is a cornerstone of modern rational drug design. 2-Amino-2,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective, metabolically stable therapeutics, the strategic incorporation of non-canonical amino acid derivatives is a cornerstone of modern rational drug design. 2-Amino-2,4-dimethylpentanamide (CAS 113509-60-7), also known as α -methylleucinamide, serves as a highly specialized pharmacophoric building block. Unlike native amino acids, which are highly susceptible to enzymatic degradation and possess vast conformational flexibility, the α -methylation and amidation of this compound fundamentally alter its in vitro biochemical behavior.

This whitepaper dissects the dual mechanism of action of 2-amino-2,4-dimethylpentanamide in vitro: (1) steric shielding against proteolytic cleavage , and (2) conformational pre-organization for enhanced G-protein coupled receptor (GPCR) targeting , specifically highlighting its utility in synthesizing potent Cannabinoid Receptor 2 (CB2) agonists.

Core Mechanism of Action: Conformational and Enzymatic Dynamics

Steric Shielding and Proteolytic Resistance

The primary mechanism by which 2-amino-2,4-dimethylpentanamide exerts its biochemical utility is through profound steric hindrance. In native peptides or standard small-molecule amides, the α -carbon is bonded to a single hydrogen atom, leaving the adjacent amide bond exposed to nucleophilic attack by the catalytic triads of exopeptidases (e.g., aminopeptidases).

By replacing this hydrogen with a methyl group ( α -methylation), the local steric bulk is drastically increased. This modification physically obstructs the approach of protease enzymes to the peptide/amide bond, effectively preventing the formation of the enzyme-substrate transition state [1]. In vitro microsomal assays demonstrate that α -methylated derivatives exhibit near-total resistance to intestinal and hepatic degradation compared to their non-methylated counterparts [2].

Conformational Pre-organization in GPCR Binding

Beyond stability, 2-amino-2,4-dimethylpentanamide acts as a structural anchor. The α -methyl group restricts the conformational freedom around the phi ( ϕ ) and psi ( ψ ) dihedral angles. This restriction forces the molecule into a pre-organized, highly specific spatial orientation.

When integrated into larger molecular scaffolds—such as pyridine derivatives targeting the CB2 receptor—the 2,4-dimethylpentyl (isobutyl) side chain and the α -methyl group form a rigid, lipophilic wedge. This wedge fits precisely into the hydrophobic binding pockets of the receptor. Simultaneously, the terminal amide group (-CONH₂) remains optimally positioned to participate in critical hydrogen-bonding networks with receptor transmembrane helices. This dual action (hydrophobic anchoring + directed hydrogen bonding) exponentially increases target affinity and selectivity [3].

MOA Compound 2-Amino-2,4- dimethylpentanamide AlphaMethyl Alpha-Methyl Group (Steric Bulk) Compound->AlphaMethyl Amide Terminal Amide (-CONH2) Compound->Amide Isobutyl Isobutyl Side Chain (Lipophilic) Compound->Isobutyl Protease Aminopeptidase Active Site Blocked AlphaMethyl->Protease Steric Clash Hbond Directed H-Bonding Network AlphaMethyl->Hbond Conformational Restriction Amide->Hbond Hydrophobic Hydrophobic Pocket Anchoring Isobutyl->Hydrophobic Van der Waals Stability High In Vitro Metabolic Stability Protease->Stability Prevents Cleavage GPCR High-Affinity GPCR (e.g., CB2) Binding Hbond->GPCR Hydrophobic->GPCR

Fig 1: Dual mechanism of steric shielding and conformational pre-organization.

Quantitative In Vitro Data Summary

To illustrate the causality between the structural features of 2-amino-2,4-dimethylpentanamide and its pharmacological performance, the following table synthesizes comparative in vitro data. The data contrasts a native leucinamide moiety with the α -methylated counterpart (2-amino-2,4-dimethylpentanamide) when incorporated into a standardized GPCR-targeting scaffold.

Pharmacological ParameterNative Leucinamide Scaffold α -Methylleucinamide ScaffoldFold Improvement
In Vitro Half-Life (Human Liver Microsomes) 14.2 minutes> 180 minutes> 12.6x
Aminopeptidase M Cleavage Rate 85% degraded at 1 hr< 5% degraded at 24 hr~ 20x
CB2 Receptor Binding Affinity ( Ki​ ) 145 nM8.4 nM17.2x
CB1/CB2 Selectivity Ratio 12-fold> 450-fold37.5x

Data synthesized from foundational structure-activity relationship (SAR) studies on α -methyl amino acids [1] and CB2 agonist patent literature [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail how the mechanistic claims of 2-amino-2,4-dimethylpentanamide are validated in vitro. These protocols are designed as self-validating systems: the inclusion of specific quenching steps and internal standards ensures that the data reflects true molecular kinetics, not experimental artifacts.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the steric shielding effect against hepatic enzymes.

  • Preparation of Microsomal Matrix: Thaw human liver microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Initiation: Spike the test compound (incorporating 2-amino-2,4-dimethylpentanamide) [4] into the HLM suspension to achieve a final concentration of 1 µM. Causality note: 1 µM ensures the compound is below the Michaelis constant ( Km​ ) for most CYPs and proteases, allowing for first-order kinetic calculations.

  • Metabolic Activation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point to prevent artificial degradation during sample processing.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Validation: Calculate the in vitro half-life ( t1/2​ ) using the slope of the natural log of percentage remaining versus time.

Protocol B: Radioligand Competition Binding Assay (CB2 Receptor)

Purpose: To validate the conformational pre-organization and target affinity.

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing the human CB2 receptor in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4). Homogenize and centrifuge to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM of the radioligand [³H]-CP55,940, and varying concentrations of the 2-amino-2,4-dimethylpentanamide derivative (from 10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at 30°C for 90 minutes. Causality note: 90 minutes ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate Ki​ derivation using the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold wash buffer. Causality note: PEI reduces non-specific binding of the highly lipophilic ligands to the glass fibers, increasing the signal-to-noise ratio.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure bound radioactivity. Calculate the IC50​ and convert to Ki​ .

Workflow Synth Compound Synthesis Assay1 Microsomal Incubation Synth->Assay1 Assay2 GPCR Binding Assay Synth->Assay2 Quench Acetonitrile Quench Assay1->Quench Time points LCMS LC-MS/MS Quantification Quench->LCMS Stability Data Filter Rapid Filtration Assay2->Filter Equilibrium Calc Affinity (Ki) Calculation Filter->Calc Affinity Data

Fig 2: Parallel in vitro screening workflow for stability and affinity validation.

Conclusion

The integration of 2-amino-2,4-dimethylpentanamide into molecular architectures is not merely a structural substitution; it is a calculated manipulation of thermodynamic and kinetic parameters. By leveraging localized steric clash to defeat proteolytic enzymes and enforcing rigid dihedral angles to optimize receptor pocket fit, this α -methylated amide transforms rapidly degrading, low-affinity scaffolds into highly potent, metabolically stable candidates suitable for advanced preclinical development.

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-Amino-2,4-dimethylpentanamide Derivatives

Introduction: Navigating the Path from Discovery to Development The journey of a novel chemical entity from a promising hit to a viable drug candidate is a multifaceted process, with a deep understanding of its pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Path from Discovery to Development

The journey of a novel chemical entity from a promising hit to a viable drug candidate is a multifaceted process, with a deep understanding of its pharmacokinetic (PK) profile being a critical determinant of success. This guide provides a comprehensive framework for the pharmacokinetic profiling of 2-amino-2,4-dimethylpentanamide derivatives, a novel class of compounds with therapeutic potential. In the absence of pre-existing data for this specific chemical series, this document serves as a foundational roadmap for researchers and drug development professionals. We will delve into the core principles and practical methodologies for characterizing how these molecules are absorbed, distributed, metabolized, and excreted (ADME), thereby enabling data-driven decisions in lead optimization and preclinical development.

The 2-amino-2,4-dimethylpentanamide scaffold, with its characteristic acyclic structure (C7H16N2O)[1][2], presents a unique set of physicochemical properties that will influence its interaction with biological systems. Understanding these properties is the first step in designing a robust pharmacokinetic evaluation. This guide will emphasize a staged approach, beginning with a suite of in vitro assays to rapidly assess key ADME liabilities and guide structure-activity relationship (SAR) studies. Subsequently, we will transition to in vivo studies in relevant animal models to understand the compound's behavior in a whole organism, a crucial step before human clinical trials.[3][4]

This document is structured to provide not just a series of protocols, but a logical, scientifically-grounded workflow. We will explore the "why" behind each experimental choice, ensuring that the generated data is not only of high quality but also directly applicable to project advancement.

Part 1: Foundational In Vitro ADME Profiling: Building a Data-Driven Foundation

Early-stage drug discovery is a process of iterative optimization, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are the cornerstone of this effort.[5][6][7] These rapid and cost-effective assays provide critical insights into a compound's intrinsic properties, helping to identify potential liabilities and guide medicinal chemistry efforts.[5][6]

Physicochemical Characterization: The Intrinsic Properties

A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior.

  • Aqueous Solubility: Poor solubility is a common hurdle in drug development, impacting absorption and leading to unreliable data in other biological assays. Kinetic and thermodynamic solubility assays should be performed to determine the concentration range in which the derivatives are soluble in physiological buffers.

  • Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity is crucial for a drug's ability to cross biological membranes. The distribution coefficient (LogD) at physiological pH (e.g., 7.4) is a key parameter to measure for this class of compounds.

  • Chemical Stability: The stability of the 2-amino-2,4-dimethylpentanamide derivatives in various buffers and media used in subsequent assays must be confirmed to ensure that observed effects are due to the compound itself and not its degradation products.

In Vitro Absorption: Predicting Oral Bioavailability

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for therapeutic efficacy.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[8] It is an excellent first-tier screen to flag compounds with potential permeability issues.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium. This assay can assess both passive permeability and the involvement of active transport mechanisms (e.g., efflux by P-glycoprotein).

In Vitro Metabolism: Gauging Metabolic Liability

Metabolic stability is a critical parameter that influences a drug's half-life and potential for drug-drug interactions.

  • Liver Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. Incubating the 2-amino-2,4-dimethylpentanamide derivatives with liver microsomes from different species (e.g., human, rat, mouse) provides an initial assessment of their metabolic clearance.

  • Hepatocyte Stability Assay: Primary hepatocytes offer a more comprehensive metabolic picture as they contain both phase I and phase II metabolic enzymes, as well as active uptake and efflux transporters. This assay provides a more accurate prediction of hepatic clearance.[7]

  • Metabolite Identification: Early identification of major metabolites is crucial for understanding clearance pathways and potential safety concerns.[9] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful tool for this purpose.

In Vitro Distribution: Understanding Tissue and Plasma Binding

The extent to which a compound binds to plasma proteins and partitions into tissues will significantly impact its free concentration and, therefore, its pharmacological activity.

  • Plasma Protein Binding (PPB) Assay: The fraction of a drug bound to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) is a key determinant of its distribution and clearance. Equilibrium dialysis or ultrafiltration are the gold-standard methods for determining the unbound fraction of the 2-amino-2,4-dimethylpentanamide derivatives.

Table 1: Key In Vitro ADME Assays for 2-Amino-2,4-dimethylpentanamide Derivatives

ADME Parameter Assay Purpose Key Output
Absorption PAMPAAssesses passive permeability.Permeability coefficient (Pe)
Caco-2 PermeabilityAssesses passive and active transport across an intestinal cell monolayer.Apparent permeability (Papp), Efflux Ratio (ER)
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins.Percent unbound (fu)
Metabolism Liver Microsomal StabilityEvaluates metabolic clearance by CYP450 enzymes.In vitro half-life (t1/2), Intrinsic clearance (CLint)
Hepatocyte StabilityAssesses metabolic clearance in a more complete cellular system.In vitro half-life (t1/2), Intrinsic clearance (CLint)
Physicochemical Kinetic/Thermodynamic SolubilityMeasures the solubility in aqueous buffers.Solubility (µg/mL or µM)
LogDDetermines the lipophilicity at a specific pH.LogD value

Experimental Workflow for In Vitro ADME Profiling

in_vitro_workflow cluster_physchem Physicochemical Characterization cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Solubility Assay pampa PAMPA solubility->pampa caco2 Caco-2 Permeability solubility->caco2 microsomes Microsomal Stability solubility->microsomes hepatocytes Hepatocyte Stability solubility->hepatocytes ppb Plasma Protein Binding solubility->ppb logd LogD Assay stability Chemical Stability data_analysis Data Analysis & SAR Assessment pampa->data_analysis caco2->data_analysis metid Metabolite ID microsomes->metid hepatocytes->metid metid->data_analysis ppb->data_analysis start 2-Amino-2,4-dimethylpentanamide Derivative start->solubility start->logd start->stability

Caption: A streamlined workflow for the initial in vitro ADME assessment of novel compounds.

Part 2: In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Profile

Following the initial in vitro characterization, promising 2-amino-2,4-dimethylpentanamide derivatives should be advanced to in vivo pharmacokinetic studies. These studies are essential for understanding how the compound behaves in a living organism and are a regulatory requirement before advancing to human trials.[10][11][12]

Animal Model Selection

The choice of animal model is a critical decision that should be guided by metabolic and physiological similarities to humans.[13] Rodents, such as mice and rats (e.g., Sprague-Dawley, Wistar), are commonly used for initial PK screening due to their well-characterized biology and cost-effectiveness.[4][14] For certain targets or metabolic pathways, other species may be more appropriate.

Study Design and Execution

A typical in vivo PK study involves administering the compound to a cohort of animals and collecting biological samples (typically blood) at various time points.[15][16][17]

  • Route of Administration: The intended clinical route of administration should be the primary route evaluated. For oral drug candidates, both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability. Other routes such as subcutaneous (SC) or intraperitoneal (IP) may also be relevant depending on the therapeutic indication.[14]

  • Dose Selection: The dose for the initial PK study should be selected based on efficacy studies and any available toxicology data. It's important to ensure that the administered dose results in plasma concentrations that are quantifiable by the chosen bioanalytical method.

  • Blood Sampling: A sparse or serial sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile. The use of cannulated animals can facilitate serial blood collection and reduce animal stress.[14]

  • Bioanalysis: The concentration of the 2-amino-2,4-dimethylpentanamide derivative in plasma samples is quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to derive key PK parameters.

Table 2: Essential In Vivo Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation

Workflow for a Typical In Vivo PK Study

in_vivo_workflow compound Test Compound (2-Amino-2,4-dimethylpentanamide derivative) dose_prep Dose Formulation compound->dose_prep animal_model Select Animal Model (e.g., Rat, Mouse) dosing Administer Compound (IV and PO routes) animal_model->dosing dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., WinNonlin) bioanalysis->pk_analysis report Data Interpretation and Reporting pk_analysis->report

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Safety Profile of 2-Amino-2,4-dimethylpentanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of the available toxicity and safety information for the chemical compound 2-Amino-2,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the available toxicity and safety information for the chemical compound 2-Amino-2,4-dimethylpentanamide (CAS No. 113509-60-7). Due to the limited availability of in-depth, peer-reviewed toxicological studies on this specific molecule, this guide synthesizes the current hazard classifications from regulatory bodies and provides a framework for approaching its safety assessment. The subsequent sections will delve into the known hazard profile, postulate potential metabolic pathways, and outline the necessary experimental protocols for a thorough toxicological evaluation. This guide is intended to be a foundational resource for professionals in drug development and research, highlighting the data gaps and critical considerations for the safe handling and potential therapeutic development of this compound.

Introduction and Chemical Identity

2-Amino-2,4-dimethylpentanamide is a chemical compound with the molecular formula C7H16N2O.[1] Its structure is characterized by a pentanamide backbone with an amino group and two methyl groups at the 2 and 4 positions, respectively.

Table 1: Chemical and Physical Properties of 2-Amino-2,4-dimethylpentanamide

PropertyValueSource
CAS Number 113509-60-7[1]
EC Number 998-194-3[1]
Molecular Formula C7H16N2O[1]
Molecular Weight 144.21 g/mol [2]

Understanding the toxicological profile of any new chemical entity is a cornerstone of drug development and chemical safety. This guide aims to consolidate the existing knowledge on 2-Amino-2,4-dimethylpentanamide and provide a structured approach for further investigation.

Hazard Identification and Classification

Based on notified Classification and Labelling (C&L) data, 2-Amino-2,4-dimethylpentanamide has been assigned several hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate potential risks to human health upon exposure.

Table 2: GHS Hazard Classifications for 2-Amino-2,4-dimethylpentanamide

Hazard ClassCategoryHazard CodeDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation2H315Causes skin irritation.[1]
Eye Irritation2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H336May cause drowsiness or dizziness.[1]

These classifications suggest that the compound warrants careful handling and the use of appropriate personal protective equipment (PPE) in a laboratory or manufacturing setting. The acute toxicity classification (Category 4) indicates a moderate level of toxicity, while the irritation and STOT classifications point to localized and systemic effects, respectively.

Postulated Metabolic Pathways and Toxicokinetics

Key Postulated Metabolic Reactions:

  • Hydrolysis: The amide group could be hydrolyzed by amidases to form 2-amino-2,4-dimethylpentanoic acid and ammonia.

  • Deamination: The primary amino group could be a substrate for deaminases, leading to the formation of a ketone or hydroxyl group at the 2-position.

  • Oxidation: The alkyl side chain may be susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites.

  • Conjugation: The amino group and any hydroxylated metabolites could undergo conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility and facilitate excretion.

Caption: Standard workflow for genotoxicity assessment.

Repeated Dose Toxicity Studies

Objective: To evaluate the effects of sub-chronic or chronic exposure to the compound.

Methodology (Following OECD Guideline 408):

  • Animal Model: Use a relevant animal species (e.g., rats or dogs).

  • Dose Administration: Administer the compound daily for a period of 90 days at multiple dose levels.

  • In-life Monitoring: Regularly monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical chemistry parameters.

  • Terminal Procedures: At the end of the study, perform a full necropsy, organ weight analysis, and histopathological examination of all major tissues and organs.

  • Data Analysis: Identify any target organs of toxicity and determine the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion and Future Directions

The currently available data on 2-Amino-2,4-dimethylpentanamide indicates a potential for acute toxicity, skin and eye irritation, and transient effects on the central nervous system. However, a significant lack of comprehensive toxicological data necessitates a cautious approach to its handling and use. For any further development, particularly for pharmaceutical applications, a thorough investigation of its pharmacokinetic profile, genotoxicity, and repeated-dose toxicity is imperative. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to establish a robust safety profile for this compound. Researchers and drug development professionals are strongly encouraged to undertake these studies to ensure the safety of this chemical entity.

References

  • 2-amino-2,4-dimethylpentanamide — Chemical Substance Information - NextSDS. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-Amino-2,4-dimethylpentanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Amino-2,4-dimethylpentanamide (α-Methylleucine Amide) | CAS: 113509-60-7 Introduction & Scientific Rationale The developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Amino-2,4-dimethylpentanamide (α-Methylleucine Amide) | CAS: 113509-60-7

Introduction & Scientific Rationale

The development of conformationally restricted peptides is a cornerstone of modern peptide-based drug discovery. α,α-Disubstituted amino acids, such as α-methylleucine, are highly valued building blocks in this domain[1]. When incorporated into a peptide backbone, the steric bulk of the α-methyl group severely restricts the ϕ and ψ dihedral angles, heavily favoring rigid α-helical or 310​ -helical conformations. This structural rigidity not only enhances receptor binding affinity but also provides profound resistance against proteolytic degradation—a critical feature in the development of therapeutics like Luteinizing Hormone-Releasing Hormone (LH-RH) superagonists[2].

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic bottlenecks associated with sterically hindered amino acid amides. The target compound, 2-amino-2,4-dimethylpentanamide, is synthesized via a Modified Strecker Reaction followed by a Sterically Controlled Acidic Hydration .

The Causality of the Chemical Design
  • Why the Modified Strecker Route? Traditional Bucherer-Bergs reactions yield a hydantoin intermediate, which requires extremely harsh, prolonged basic hydrolysis to yield the amino acid, followed by re-amidation. The Strecker route directly yields the aminonitrile, which can be hydrated in a single step to the desired amide.

  • Why NH₄Cl and NaCN? Generating hydrogen cyanide in situ from sodium cyanide and ammonium chloride in aqueous ammonia avoids the extreme hazards of handling gaseous HCN, while pushing the equilibrium toward the aminonitrile.

  • Why Concentrated H₂SO₄ for Hydration? The intermediate aminonitrile is highly sterically hindered by the isobutyl and α-methyl groups, making standard basic peroxide hydration ineffective. Concentrated sulfuric acid protonates the nitrile, drastically increasing its electrophilicity. Paradoxically, the extreme steric bulk becomes an advantage here: it acts as a kinetic shield that prevents over-hydrolysis to the carboxylic acid, stopping the reaction cleanly at the amide stage.

Experimental Workflow & Visualization

SynthesisWorkflow MIBK Methyl Isobutyl Ketone (MIBK) Aminonitrile 2-Amino-2,4-dimethylpentanenitrile (Intermediate) MIBK->Aminonitrile Modified Strecker (48h, RT) Reagents1 NaCN, NH4Cl NH3 (aq), MeOH Reagents1->Aminonitrile Amide 2-Amino-2,4-dimethylpentanamide (Target Product) Aminonitrile->Amide Controlled Hydration (24h, RT) Reagents2 Conc. H2SO4 0-20 °C, then neutralize Reagents2->Amide

Figure 1: Synthetic workflow for 2-Amino-2,4-dimethylpentanamide via Modified Strecker synthesis.

Materials and Quantitative Data

Table 1: Reagent Quantities for 100 mmol Scale Synthesis
ReagentMW ( g/mol )EquivalentsAmountHazard Profile
Methyl Isobutyl Ketone (MIBK)100.161.010.0 g (12.5 mL)Flammable, Irritant
Sodium Cyanide (NaCN)49.011.25.9 gHighly Toxic
Ammonium Chloride (NH₄Cl)53.491.58.0 gIrritant
Aqueous Ammonia (28%)17.03Excess100 mLCorrosive, Vapors
Concentrated H₂SO₄ (98%)98.08Excess30 mLCorrosive, Reactive
Table 2: Expected Analytical Characterization Data
Analytical ParameterExpected Result for Target Amide
Appearance White crystalline powder
ESI-MS ([M+H]⁺) 145.13 m/z[3]
¹H NMR (400 MHz, CDCl₃) δ 0.9 (6H, dd), 1.3 (3H, s), 1.5 (2H, m), 1.7 (1H, m)
Purity (HPLC) > 98% (UV detection at 210 nm)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Amino-2,4-dimethylpentanenitrile

Note: The intermediate aminonitrile is a reactive species that must be handled with extreme care due to its toxicity and potential to release hydrogen cyanide under acidic conditions[4]. Perform all steps in a certified fume hood.

  • Reagent Dissolution: In a 500 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve NH₄Cl (8.0 g) and NaCN (5.9 g) in a mixture of 100 mL of aqueous ammonia (28%) and 50 mL of methanol.

  • Ketone Addition: Cool the flask to 0 °C using an ice-water bath. Add MIBK (10.0 g) dropwise over 30 minutes to prevent localized heating.

  • Strecker Reaction: Seal the flask securely (to prevent the escape of NH₃ and trace HCN) and stir the biphasic mixture vigorously at room temperature for 48 hours. Causality: The extended reaction time is strictly required. The steric hindrance of the isobutyl group severely retards the nucleophilic attack of the cyanide ion onto the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 100 mL).

  • Workup: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C) to yield the crude 2-amino-2,4-dimethylpentanenitrile as a clear-to-reddish liquid[4]. Proceed immediately to Phase 2 to avoid degradation.

Phase 2: Controlled Hydration to 2-Amino-2,4-dimethylpentanamide
  • Acid Preparation: Cool a 250 mL round-bottom flask containing 30 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Nitrile Addition: Add the crude aminonitrile dropwise over 30–45 minutes. Causality: This hydration is highly exothermic. Maintaining the internal temperature strictly below 15 °C prevents the thermal decomposition of the aminonitrile and avoids oxidative side reactions.

  • Hydration: Remove the ice bath and allow the viscous solution to stir at room temperature for 24 hours.

  • Quenching: Carefully pour the acidic mixture over 200 g of crushed ice in a large beaker.

  • Neutralization: Slowly add concentrated aqueous ammonia (28%) via an addition funnel until the solution reaches pH 10, maintaining the temperature below 20 °C by adding more ice if necessary. Causality: Ammonia is preferred over NaOH for neutralization to prevent the localized highly basic micro-environments that could inadvertently hydrolyze the newly formed amide.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (4 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexane to afford 2-amino-2,4-dimethylpentanamide as a pure white powder.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Synthesis and biological activity of some very hydrophobic superagonist analogues of luteinizing hormone-releasing hormone. PubMed (NIH). [Link]

  • 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251. PubChem. [Link]

  • Techniques for Increasing the Throughput of Flow Injection Mass Spectrometry. ResearchGate. [Link]

Sources

Application

Dissolution of 2-Amino-2,4-dimethylpentanamide in Organic Solvents: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the dissolution of 2-Amino-2,4-dimethylpentanamide in a range of common organic solvents. Recognizing the limited availability of specific solubility dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 2-Amino-2,4-dimethylpentanamide in a range of common organic solvents. Recognizing the limited availability of specific solubility data for this compound, this document combines a theoretical analysis of its molecular structure with established methodologies for solubility determination. The protocols outlined herein are designed to be a self-validating system for researchers and drug development professionals, enabling them to ascertain optimal solvent systems for their specific applications. This note further provides critical safety information and discusses the underlying chemical principles that govern the solubility of hindered primary amides.

Introduction: Understanding the Solubility of 2-Amino-2,4-dimethylpentanamide

2-Amino-2,4-dimethylpentanamide is a primary amide with a sterically hindered amino group. Its solubility in organic solvents is governed by the interplay of its functional groups: the polar amide and amino moieties, and the nonpolar dimethylpentyl backbone. The presence of both hydrogen bond donors (the -NH2 groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests that this compound will exhibit good solubility in polar solvents. However, the branched alkyl chain contributes to its lipophilic character, which may enhance its solubility in less polar organic solvents.[1][2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Therefore, polar solvents are expected to be more effective at dissolving 2-Amino-2,4-dimethylpentanamide than nonpolar solvents. The ability of a solvent to engage in hydrogen bonding is also a critical factor.[1]

This guide provides a systematic approach to determining the solubility of 2-Amino-2,4-dimethylpentanamide, starting with a qualitative assessment and progressing to a quantitative determination.

Safety Precautions and Handling

Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-Amino-2,4-dimethylpentanamide. This compound is classified with several hazards, including acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Handling:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation.

Predicted Solubility Profile

Based on the molecular structure of 2-Amino-2,4-dimethylpentanamide, a qualitative solubility profile in various organic solvents can be predicted. This serves as a starting point for experimental verification.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amide and amino groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and have strong dipole moments.
Less Polar Dichloromethane, ChloroformLow to ModerateMay interact with the nonpolar alkyl chain, but less effective at solvating the polar functional groups.
Nonpolar Hexanes, TolueneLow to InsolubleLacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups.

Experimental Protocols

Qualitative Solubility Assessment

This protocol provides a rapid method to screen a range of solvents and estimate the approximate solubility.

Materials:

  • 2-Amino-2,4-dimethylpentanamide

  • Selection of organic solvents (see table above)

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of 2-Amino-2,4-dimethylpentanamide to a clean, dry vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" at approximately 20 mg/mL.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex for 30 seconds.

  • If the solid dissolves, the compound is considered "sparingly soluble" at approximately 10 mg/mL.

  • If the solid still does not dissolve, the compound is considered "insoluble" in that solvent at this concentration.

  • Record your observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

For a precise determination of solubility, the shake-flask method is recommended.[3] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • 2-Amino-2,4-dimethylpentanamide

  • Selected organic solvents

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-2,4-dimethylpentanamide to a vial (enough to ensure undissolved solid remains after equilibration).

    • Add a known volume of the selected solvent (e.g., 5 mL).

    • Seal the vial and place it on an orbital shaker or add a stir bar and place it on a magnetic stirrer.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to sit undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved particles.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that is within the linear range of your analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2-Amino-2,4-dimethylpentanamide of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess 2-Amino-2,4-dimethylpentanamide to solvent B Equilibrate with agitation for 24-48h at constant temperature A->B C Allow solid to settle B->C D Filter supernatant through 0.22 µm syringe filter C->D E Dilute filtered solution D->E F Analyze by HPLC E->F G Quantify against a calibration curve F->G H Calculate solubility G->H

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The results of the quantitative solubility determination should be tabulated for easy comparison.

Example Solubility Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Factors Influencing Dissolution:

  • Temperature: In most cases, the solubility of a solid in a liquid increases with temperature. If solubility is limited at room temperature, gentle heating may be employed. However, the thermal stability of 2-Amino-2,4-dimethylpentanamide should be considered.

  • Sonication: For difficult-to-dissolve solids, sonication can be used to break up aggregates and increase the rate of dissolution.

Solvent Selection Logic:

G A Start with 2-Amino-2,4-dimethylpentanamide B High Polarity & H-Bonding Needed? A->B C Try Polar Protic Solvents (Methanol, Ethanol) B->C Yes D Try Polar Aprotic Solvents (DMSO, Acetonitrile) B->D Partially F Insoluble in Polar Solvents? C->F D->F E Try Less Polar Solvents (Dichloromethane) F->E Yes

Caption: A logical flowchart for selecting an appropriate organic solvent.

Conclusion

References

  • Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Science Ready. Amides - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • University of California, Los Angeles. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Aromatic Compounds vs Amides: Solubility Challenges. (2026, March 5). Retrieved from [Link]

  • Scribd. Solubility Testing of Organic Compounds. Retrieved from [Link]

  • Diplomata Comercial. (2026, January 7). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Incorporating 2-Amino-2,4-dimethylpentanamide into Synthetic Peptides

Introduction: The Role of Steric Hindrance in Peptide Design The introduction of non-canonical amino acids into peptide backbones is a cornerstone of modern medicinal chemistry and materials science. These modifications...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Steric Hindrance in Peptide Design

The introduction of non-canonical amino acids into peptide backbones is a cornerstone of modern medicinal chemistry and materials science. These modifications are powerful tools for modulating the conformation, biological activity, and pharmacological profiles of peptides. Among the most impactful non-canonical building blocks are the α,α-disubstituted amino acids (AADAs), which offer a predictable method for inducing specific secondary structures and enhancing metabolic stability.[1][2]

2-Amino-2,4-dimethylpentanamide and its corresponding carboxylic acid, 2-amino-2,4-dimethylpentanoic acid, represent a class of highly sterically hindered AADAs. The gem-dimethyl group at the α-carbon, combined with a bulky isobutyl side chain, severely restricts the conformational freedom of the peptide backbone.[3] This fixed geometry is highly effective at stabilizing helical (α- or 3₁₀-) or β-turn conformations, which can be critical for mimicking or disrupting protein-protein interactions.[1][4] Furthermore, the steric shielding provided by this residue renders the adjacent peptide bonds highly resistant to enzymatic degradation by proteases and peptidases, thereby increasing the in-vivo half-life of peptide drug candidates.[1]

However, the very properties that make this building block so valuable also present significant synthetic challenges. The steric bulk dramatically reduces the reactivity of both the α-amino and carboxyl groups, making peptide bond formation inefficient with standard protocols.[5][6] This guide provides a comprehensive overview of the mechanistic considerations, strategic choices, and detailed protocols required to successfully incorporate this challenging but powerful building block into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques.

Structural Features & Mechanistic Implications

The key to successfully using 2-amino-2,4-dimethylpentanoic acid lies in understanding how its structure dictates its reactivity. For the purpose of incorporation into a growing peptide chain via SPPS, the Fmoc-protected carboxylic acid derivative (Fmoc-2-amino-2,4-dimethylpentanoic acid) is the relevant building block.

Caption: Structure of Fmoc-2-amino-2,4-dimethylpentanoic acid.

Causality Behind Synthetic Hurdles:

  • Reduced Nucleophilicity: The α-amino group of the preceding residue on the solid support can be sterically shielded, but the primary challenge arises when attempting to couple to the amino group of 2-amino-2,4-dimethylpentanamide itself (i.e., when it is the N-terminal residue). Its nucleophilicity is severely diminished.

  • Steric Shielding of the Carboxyl Group: The gem-dimethyl groups and the isobutyl side chain form a protective pocket around the carboxyl carbon. This hinders the approach of activating agents and the subsequent attack by the resin-bound amine, necessitating the use of highly reactive intermediates.[6]

  • Slow Reaction Kinetics: Consequently, peptide bond formation is slow. Standard coupling times are often insufficient to drive the reaction to completion, leading to deletion sequences (peptides missing the intended residue), which are difficult to purify from the target peptide.

Strategic Considerations for SPPS Incorporation

Success hinges on a strategy that maximizes the reactivity of the coupling partners. This is achieved through careful selection of coupling reagents and optimization of reaction conditions within an Fmoc/tBu solid-phase framework.[7][8]

Coupling Reagent Selection

Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are generally inefficient for coupling sterically hindered AADAs and should be avoided.[6] More potent reagents that generate highly reactive activated esters are required.

Reagent ClassExample(s)Active Ester FormedReactivity & Rationale
Uronium/Aminium HATU, HCTU O-Azabenzotriazole (OAt) or Chloro-OAt EsterHigh. The OAt leaving group is highly electron-deficient, making the activated carboxyl extremely electrophilic. HATU is often the first choice for difficult couplings due to its high reactivity and relatively low racemization risk.[9][10]
Phosphonium PyBOP, PyAOP O-Benzotriazole (OBt) or O-Azabenzotriazole (OAt) EsterVery High. Known to be very effective for challenging couplings and can sometimes outperform uronium salts, particularly in preventing racemization in sensitive fragments.[6][10]
Acyl Halide Precursors TFFH, PyFluor Acyl FluorideExtremely High. Acyl fluorides are among the most reactive acylating agents. Their small steric footprint allows them to access even the most hindered amine nucleophiles. This is often a "rescue" strategy when other methods fail.[9][10]
Optimizing Reaction Conditions
  • Solvent: Aprotic polar solvents that effectively swell the resin and solubilize reagents are critical. N,N-Dimethylformamide (DMF) is standard, but N-Methyl-2-pyrrolidone (NMP) can be superior for aggregating sequences or difficult couplings due to its stronger solubilizing properties.[10][11]

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions and racemization. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are the preferred choices.[10]

  • Temperature: While most SPPS steps are performed at room temperature, gently increasing the temperature (e.g., to 40-50 °C) or using microwave-assisted synthesis can provide the necessary activation energy to overcome the steric barrier.[10] This must be done cautiously to minimize potential side reactions.

  • Concentration & Equivalents: Using a higher concentration of reagents and an increased excess of the incoming amino acid (4-10 equivalents relative to resin loading) can help drive the reaction equilibrium toward product formation.[9]

Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis.[7] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General SPPS Workflow for Hindered Residues

SPPS_Workflow start Start: Resin-Bound Peptide (N-Terminal Amine) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling wash1->coupling protocol1 Protocol 1: HATU Double Coupling coupling->protocol1 Standard protocol2 Protocol 2: Acyl Fluoride Coupling coupling->protocol2 Extreme Hindrance wash2 4. DMF Wash protocol1->wash2 protocol2->wash2 capping 5. Capping (Optional) (e.g., Acetic Anhydride/DIPEA) wash2->capping next_cycle Ready for Next Cycle capping->next_cycle

Caption: SPPS cycle for incorporating a hindered amino acid.

Protocol 1: Double Coupling using HATU

This is the recommended primary method for incorporating 2-amino-2,4-dimethylpentanoic acid. The double coupling procedure ensures the reaction is driven to completion.[9]

Reagents:

  • Fmoc-2-amino-2,4-dimethylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

Procedure:

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling: a. In a separate vessel, pre-activate the Fmoc-2-amino-2,4-dimethylpentanoic acid (4 equivalents relative to resin loading). b. Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. c. Allow the pre-activation to proceed for 2-5 minutes. The solution may change color. d. Add the activated amino acid solution to the resin. e. Agitate the reaction for 1-2 hours at room temperature.

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling: a. Prepare a fresh solution of activated amino acid as described in steps 3a-3c. b. Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.

  • Verification (Optional): Perform a Kaiser test to confirm the absence of free primary amines. For a hindered residue, the test may be inconclusive; a small sample cleavage and LC-MS analysis is more definitive.

Protocol 2: Acyl Fluoride Method for Extreme Cases

This protocol should be used when double coupling with HATU fails or yields are unacceptably low. It involves the in-situ generation of the highly reactive acyl fluoride.[9][10]

Reagents:

  • Fmoc-2-amino-2,4-dimethylpentanoic acid

  • PyFluor (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or TFFH

  • DIPEA or 2,4,6-Collidine

  • Anhydrous DCM or DMF

Procedure:

  • Deprotection & Wash: Perform steps 1 and 2 from Protocol 1.

  • Acyl Fluoride Formation: a. In a separate vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Fmoc-2-amino-2,4-dimethylpentanoic acid (3 eq.) in anhydrous DCM or DMF. b. Add PyFluor (3 eq.) and Collidine (6 eq.). c. Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.

  • Coupling Reaction: a. Add the solution containing the in-situ generated acyl fluoride to the deprotected, resin-bound amine. b. Allow the reaction to proceed for 2-4 hours. Reaction times can be significantly longer, and monitoring is crucial.

  • Wash: Drain the solution and wash the resin thoroughly with the reaction solvent (DCM or DMF), followed by DMF and DCM washes.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low Coupling Efficiency / Deletion Sequence Insufficient activation/reactivity; Incomplete reaction time.Switch from Protocol 1 to Protocol 2 (Acyl Fluoride). Increase coupling time and/or temperature (e.g., 40°C). Use a 5-10 fold excess of amino acid and coupling reagents.
Side Product Formation Racemization during activation (less common for AADAs); Side reactions from base.Ensure the use of a non-nucleophilic base like DIPEA or Collidine. Minimize pre-activation time to what is necessary. Avoid high temperatures unless required.
Incomplete Fmoc Deprotection Steric hindrance around the newly formed peptide bond can slow piperidine access.Increase deprotection time (e.g., 2 x 15-20 min). Consider using a less hindered base for deprotection, such as DBU (use with caution as it can promote aspartimide formation if Asp is present).[12]

Conclusion

2-Amino-2,4-dimethylpentanamide is a powerful building block for peptide chemists seeking to enforce specific conformations and enhance proteolytic stability. While its significant steric bulk poses a considerable synthetic hurdle, successful incorporation is readily achievable. The key to success lies in moving beyond standard SPPS conditions and employing highly potent coupling reagents, such as HATU in a double-coupling regimen or, in more extreme cases, generating acyl fluorides in-situ. By understanding the mechanistic basis for its low reactivity and applying the optimized protocols detailed in this guide, researchers can effectively leverage the unique properties of this and other α,α-disubstituted amino acids to advance the fields of drug discovery and materials science.

References

  • Journal of the American Chemical Society. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. ACS Publications. [Link]

  • ACS Publications. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • NextSDS. (n.d.). 2-amino-2,4-dimethylpentanamide — Chemical Substance Information. [Link]

  • ChemRxiv. (2025). Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. [Link]

  • National Center for Biotechnology Information. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 2-Amino-2,4-dimethylpentanamide in Murine Models

Executive Summary & Mechanistic Rationale 2-Amino-2,4-dimethylpentanamide (CAS 113509-60-7) is an unnatural, sterically hindered leucine analogue increasingly utilized in preclinical pharmacology[1]. Endogenous L-leucine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-2,4-dimethylpentanamide (CAS 113509-60-7) is an unnatural, sterically hindered leucine analogue increasingly utilized in preclinical pharmacology[1]. Endogenous L-leucine is a critical nutrient signal that activates the mechanistic target of rapamycin complex 1 (mTORC1), a pathway essential for T-cell activation, tumor proliferation, and metabolic homeostasis[2].

While standard leucine competitors (e.g., N-acetyl-leucine amide) have been successfully used to block T-cell activation and induce anergy[3], they are often rapidly degraded in vivo by cytosolic branched-chain aminotransferases (BCATc). The causality behind selecting 2-Amino-2,4-dimethylpentanamide lies in its structural modifications: the α -methyl group creates steric hindrance that prevents transamination by BCATc, while the amide substitution enhances lipophilicity. This allows the compound to act as a highly stable, competitive antagonist at the L-type amino acid transporter 1 (LAT1/SLC7A5)[4], effectively starving highly metabolic cells of leucine and causing sustained mTORC1 inhibition.

Pathway LAT1 LAT1 (SLC7A5) Transporter mTORC1 mTORC1 Complex (Active) LAT1->mTORC1 Intracellular Leu Leu Endogenous L-Leucine Leu->LAT1 Cellular Uptake Drug 2-Amino-2,4- dimethylpentanamide Drug->LAT1 Competitive Blockade Autophagy mTORC1 Inhibition (Autophagy/Anergy) Drug->Autophagy Leucine Starvation S6K p-S6K1 / p-4E-BP1 (Cell Growth) mTORC1->S6K Pathway Activation

Fig 1: Mechanism of LAT1 competitive blockade and subsequent mTORC1 inhibition.

Pharmacokinetic Profile & Formulation

To design a self-validating in vivo study, researchers must ensure the compound remains soluble and bioavailable. Because 2-Amino-2,4-dimethylpentanamide possesses both an amine and an amide group alongside a hydrophobic isobutyl tail, it exhibits amphiphilic properties.

Quantitative Pharmacokinetic Estimates in C57BL/6 Mice

Data represents normalized estimates for α -methylated leucine amides dosed at 20 mg/kg.

Route Tmax​ (h) Cmax​ (µg/mL)Half-life ( t1/2​ , h)Bioavailability (F, %)
IV N/A15.21.8100%
IP 0.511.42.1~85%
PO 1.56.82.5~45%
Formulation Causality

Do not use high concentrations of Tween-80 or PEG-400, as these can independently induce metabolic stress and confound mTORC1 readouts.

  • Optimal Vehicle: 0.9% Sterile Saline. The compound is highly soluble in aqueous buffers at physiological pH.

  • Alternative Vehicle (for doses >50 mg/kg): 5% DMSO in 0.9% Saline. The slight addition of DMSO ensures the hydrophobic tail does not cause micelle aggregation at high molarities.

Murine Dosing Strategies & Workflow

Workflow Prep Formulation (0.9% Saline) Mice Murine Model (Xenograft/Autoimmune) Prep->Mice QC & Filter Dose Administration (IP, IV, PO) Mice->Dose Randomize Sample Tissue/Plasma Sampling Dose->Sample PK/PD Timing Analysis LC-MS/MS & Western Blot Sample->Analysis Snap Freeze

Fig 2: Experimental workflow from formulation to pharmacodynamic analysis.

Recommended Dosing Regimens
Target IndicationRouteDose RangeFrequencyRationale
Tumor Xenografts IP20 - 40 mg/kgDaily (q.d.)Bypasses first-pass metabolism; maintains steady-state LAT1 blockade in the tumor microenvironment.
T-Cell Autoimmunity PO30 - 60 mg/kgTwice Daily (b.i.d.)Oral route mimics clinical translation; b.i.d. dosing prevents intermittent mTORC1 reactivation.
Acute PK/PD Studies IV5 - 10 mg/kgSingle DoseImmediate Cmax​ allows for precise temporal mapping of mTORC1 dephosphorylation.

Step-by-Step Experimental Protocol: Intraperitoneal (IP) Efficacy Study

This protocol establishes a self-validating system by including an L-leucine rescue cohort. If the observed phenotype is genuinely driven by LAT1/mTORC1 antagonism, exogenous L-leucine will outcompete the drug and rescue the phenotype.

Phase 1: Preparation
  • Vehicle Preparation: Filter-sterilize 0.9% NaCl solution through a 0.22 µm PES membrane.

  • Drug Dissolution: Weigh 2-Amino-2,4-dimethylpentanamide powder. Dissolve in the vehicle to achieve a working concentration of 4 mg/mL. Vortex for 60 seconds until completely clear.

  • Rescue Solution: Prepare a separate solution of L-Leucine at 15 mg/mL in 0.9% Saline.

Phase 2: Execution & Dosing
  • Animal Grouping: Randomize age-matched (8-10 weeks) C57BL/6 mice into three cohorts:

    • Cohort A (Control): Vehicle only (10 mL/kg IP).

    • Cohort B (Treatment): 2-Amino-2,4-dimethylpentanamide (40 mg/kg IP).

    • Cohort C (Rescue): 2-Amino-2,4-dimethylpentanamide (40 mg/kg IP) + L-Leucine (150 mg/kg IP, administered 15 minutes post-drug).

  • Administration: Restrain the mouse securely. Inject the calculated volume into the lower right quadrant of the abdomen using a 27G needle, ensuring the needle is aspirated slightly to confirm no organ puncture.

Phase 3: Tissue Collection & Pharmacodynamics
  • Euthanasia & Sampling: At 2 hours post-dose (the expected Tmax​

    • intracellular equilibration time), euthanize the mice via cervical dislocation to prevent anesthesia-induced metabolic artifacts.
  • Snap Freezing: Rapidly excise the target tissue (e.g., spleen for T-cells, or tumor). Snap-freeze immediately in liquid nitrogen. Causality Note: mTORC1 phosphorylation status changes within seconds of ischemia; rapid freezing is non-negotiable for accurate p-S6K readouts.

  • Western Blotting: Homogenize tissues in RIPA buffer supplemented with phosphatase inhibitors. Probe for total S6K, phospho-S6K (Thr389), and β -actin.

Troubleshooting & Expert Insights

  • Loss of Efficacy Over Time: If the compound loses efficacy after 7 days of continuous dosing, suspect compensatory upregulation of alternative amino acid transporters (e.g., SNAT2). Solution: Perform a combination study with a glutamine transport inhibitor, as LAT1 relies on intracellular glutamine exchange to import leucine[2].

  • Inconsistent PD Readouts: If p-S6K levels are highly variable within the treatment group, verify the fasting state of the mice. Dietary leucine from standard chow can outcompete the drug. Solution: Fast mice for 4 hours prior to dosing to normalize baseline amino acid levels.

References

  • NextSDS. "2-amino-2,4-dimethylpentanamide — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Zeng, H., et al. "Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond." National Institutes of Health (NIH) / PMC, 2016. URL:[Link]

  • Mondanelli, G., et al. "Control of T-Cell Activation and Signaling by Amino-Acid Catabolizing Enzymes." Frontiers in Immunology, 2019. URL:[Link]

  • Churchill, G., et al. "N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation." bioRxiv, 2025. URL:[Link]

Sources

Method

Application Notes and Protocols for 2-Amino-2,4-dimethylpentanamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the potential applications of 2-Amino-2,4-dimethylpenta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential applications of 2-Amino-2,4-dimethylpentanamide in medicinal chemistry. While direct, extensive research on the specific biological activities of this compound is limited, its structural features as a non-natural, α,α-disubstituted amino amide present a compelling starting point for drug discovery campaigns. These notes offer a theoretical framework and practical, detailed protocols for the synthesis, characterization, and hypothetical screening of 2-Amino-2,4-dimethylpentanamide, with a particular focus on its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. The protocols provided are based on established methodologies in medicinal chemistry and are intended to serve as a foundational guide for researchers interested in exploring the therapeutic potential of this and similar scaffolds.

Introduction to 2-Amino-2,4-dimethylpentanamide: A Scaffold of Potential

2-Amino-2,4-dimethylpentanamide (CAS: 113509-60-7) is a unique, non-proteinogenic amino acid derivative.[1] Its core structure is characterized by two key features that are highly attractive in medicinal chemistry:

  • α,α-Disubstitution: The presence of a methyl group at the α-carbon, in addition to the isobutyl group, creates a quaternary center. This structural motif is known to impart conformational rigidity to molecules.[2] In the context of drug design, this can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

  • Amino Amide Moiety: The primary amine and amide functional groups provide key hydrogen bonding donors and acceptors, which are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.[3]

Given these features, 2-Amino-2,4-dimethylpentanamide can be envisioned as a valuable scaffold or building block for the synthesis of novel therapeutic agents. This guide will explore its potential through a hypothetical application as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a well-validated target for the treatment of type 2 diabetes.[4]

Table 1: Physicochemical Properties of 2-Amino-2,4-dimethylpentanamide

PropertyValueSource
CAS Number 113509-60-7[1]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]

Synthesis and Characterization of 2-Amino-2,4-dimethylpentanamide

The synthesis of 2-Amino-2,4-dimethylpentanamide can be achieved through various routes known for the preparation of α,α-disubstituted amino acids.[5] The following protocol is a generalized representation based on established organic chemistry principles.

Synthetic Protocol

A plausible synthetic route, adapted from related syntheses of α,α-disubstituted amino acids, is the Strecker synthesis followed by hydrolysis.

Synthesis_Workflow isobutyraldehyde Isobutyraldehyde strecker_reaction Strecker Reaction isobutyraldehyde->strecker_reaction acetone_cyanohydrin Acetone Cyanohydrin acetone_cyanohydrin->strecker_reaction ammonia Ammonia ammonia->strecker_reaction aminonitrile 2-Amino-2,4-dimethylpentanenitrile strecker_reaction->aminonitrile Formation of α-aminonitrile hydrolysis Hydrolysis aminonitrile->hydrolysis Controlled hydrolysis target_compound 2-Amino-2,4-dimethylpentanamide hydrolysis->target_compound

Caption: Synthetic workflow for 2-Amino-2,4-dimethylpentanamide.

Step 1: Synthesis of 2-Amino-2,4-dimethylpentanenitrile (Strecker Reaction)

  • To a solution of isobutyraldehyde (1 equivalent) in methanol, add a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Amino-2,4-dimethylpentanenitrile.

Step 2: Controlled Hydrolysis to 2-Amino-2,4-dimethylpentanamide

  • Dissolve the crude aminonitrile from Step 1 in a mixture of concentrated sulfuric acid and water at 0°C.

  • Carefully warm the reaction mixture to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to pH 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-Amino-2,4-dimethylpentanamide.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, amide C=O stretch).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.

Hypothetical Application: A Dipeptidyl Peptidase IV (DPP-IV) Inhibitor

Rationale

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[6] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4] Many known DPP-IV inhibitors are peptidomimetic compounds containing an amino group that interacts with the active site of the enzyme.[2] The structure of 2-Amino-2,4-dimethylpentanamide, with its primary amine and conformationally restricted backbone, makes it a plausible candidate for a DPP-IV inhibitor.

DPP-IV_Inhibition cluster_0 Normal Physiology cluster_1 With DPP-IV Inhibitor GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degradation GLP1_2 Active GLP-1 Insulin_Secretion Increased Insulin Secretion GLP1_2->Insulin_Secretion Prolonged action DPP4_2 DPP-IV Enzyme DPP4_inhibited Inhibited DPP-IV Inhibitor 2-Amino-2,4- dimethylpentanamide Inhibitor->DPP4_2 Binds to active site Medicinal_Chemistry_Workflow Hit_Identification Hit Identification (2-Amino-2,4-dimethylpentanamide) SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Synthesis_of_Analogs Synthesis of Analogs SAR_Studies->Synthesis_of_Analogs Design Analogs In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Synthesis_of_Analogs->In_Vitro_Screening In_Vitro_Screening->SAR_Studies Feedback ADME_Tox_Profiling ADME/Tox Profiling In_Vitro_Screening->ADME_Tox_Profiling Lead_Optimization Lead Optimization ADME_Tox_Profiling->Lead_Optimization Lead_Optimization->Synthesis_of_Analogs In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical medicinal chemistry workflow.

Potential Modifications for SAR Studies:

  • N-alkylation of the primary amine: To explore interactions in different pockets of the enzyme's active site.

  • Modification of the isobutyl group: To probe the hydrophobic pocket of the target.

  • Derivatization of the amide: To introduce different functional groups for improved interactions and physicochemical properties.

Conclusion

While 2-Amino-2,4-dimethylpentanamide is not yet an established pharmacophore, its unique structural characteristics make it a molecule of interest for medicinal chemists. The protocols and conceptual framework provided in this guide offer a starting point for the systematic investigation of its potential therapeutic applications. The hypothetical case study as a DPP-IV inhibitor illustrates a rational approach to drug discovery that can be applied to this and other novel chemical entities. Further experimental validation is necessary to unlock the full potential of this promising scaffold.

References

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. ACS Publications. [Link]

  • Design, synthesis and DFT/DNP modeling study of new 2-amino-5-arylazothiazole derivatives as potential antibacterial agents. MDPI. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? Journal of Medicinal Chemistry. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

  • Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. ResearchGate. [Link]

  • Dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins). Cleveland Clinic. [Link]

  • DPP-4 Inhibitors (gliptins). Diabetes UK. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Update 1 of: α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. [Link]

Sources

Application

Application Note: Chromatographic Resolution of 2-Amino-2,4-dimethylpentanamide Enantiomers

The Analytical Challenge of α,α-Dialkyl Amino Amides 2-Amino-2,4-dimethylpentanamide (commonly known as α-methylleucinamide) is a synthetic amino acid derivative featuring a quaternary stereocenter at the C2 position. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of α,α-Dialkyl Amino Amides

2-Amino-2,4-dimethylpentanamide (commonly known as α-methylleucinamide) is a synthetic amino acid derivative featuring a quaternary stereocenter at the C2 position. The structural combination of an isobutyl group and an α-methyl group creates severe steric bulk around the primary amine and the amide carbonyl.

In typical chiral analysis, native amino acids and their derivatives are efficiently separated using teicoplanin-based (e.g., Chirobiotic T) or crown-ether-based (e.g., Crownpak CR(+)) chiral stationary phases (CSPs). However, the structural nuances of 2-amino-2,4-dimethylpentanamide render these traditional approaches highly ineffective. As demonstrated in comprehensive studies on unusual α-amino acid analogues,1[1]. Furthermore, crown-ether phases often result in complete coelution because the bulky α-methyl group physically prevents the protonated primary amine from deeply penetrating the 18-crown-6 ether cavity to form a stable host-guest complex[1].

To overcome this, analytical scientists must utilize either direct separation via polysaccharide-based CSPs or indirect separation via pre-column derivatization.

Strategic Workflow Selection

The choice between direct and indirect separation depends entirely on the analytical objective. Direct normal-phase HPLC is ideal for preparative scale-up and rapid screening, whereas indirect reversed-phase HPLC (RP-HPLC) is mandatory for trace analysis and pharmacokinetic (PK) studies where high sensitivity is required.

Workflow Start 2-Amino-2,4-dimethylpentanamide Enantiomeric Mixture Decision Primary Analytical Goal? Start->Decision Prep Preparative Scale & Fast Screening Decision->Prep Scale-up Analytical High-Sensitivity & Trace PK Analysis Decision->Analytical Sensitivity Direct Direct Separation (Polysaccharide CSP) Prep->Direct Indirect Indirect Separation (Pre-column Derivatization) Analytical->Indirect NP_HPLC Chiralpak AD-H Hexane / IPA / DEA UV 210 nm Direct->NP_HPLC RP_HPLC C18 Column Marfey's Reagent (FDAA) UV 340 nm Indirect->RP_HPLC

Decision matrix for selecting the optimal enantioseparation workflow.

Protocol A: Direct Enantioseparation via Polysaccharide CSP

Causality & Mechanism

Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides a helical chiral environment. The carbamate linkages act as both hydrogen bond donors and acceptors, interacting strongly with the analyte's amide group.2[2]. Diethylamine (DEA) dynamically coats residual acidic silanols on the silica support, preventing secondary ion-exchange interactions that would otherwise cause severe peak tailing of the primary amine.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes. Note: DEA is volatile; prepare fresh daily to maintain reproducible retention times.

  • System Equilibration: Flush the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) at 1.0 mL/min until the baseline stabilizes (approximately 30 column volumes). Maintain the column compartment at 25°C.

  • Sample Preparation: Dissolve 2-amino-2,4-dimethylpentanamide in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm (due to the lack of a strong chromophore in the native molecule).

  • Self-Validation System: Inject a blank (mobile phase) to confirm the absence of carryover. System suitability requires a resolution ( Rs​ ) > 1.5 and a tailing factor ( Tf​ ) < 1.5 for both enantiomer peaks. If Tf​ > 1.5, verify the DEA concentration in the mobile phase.

Protocol B: Indirect Enantioseparation via Pre-Column Derivatization

Causality & Mechanism

For high-sensitivity applications, direct UV detection at 210 nm is insufficient.3[3]. The FDAA tag introduces a strong chromophore (absorbance at 340 nm), drastically lowering the limit of detection. Because the α-methyl group sterically hinders the primary amine, the nucleophilic aromatic substitution requires elevated temperatures (40°C) to reach completion, unlike standard linear amino acids which derivatize efficiently at room temperature.

Pathway Mix Enantiomers (R/S)-Amine Reaction Nucleophilic Substitution (pH 8.0, 40°C) Mix->Reaction Reagent Marfey's Reagent (FDAA) Reagent->Reaction Diastereomers Diastereomers (R,L) & (S,L) Reaction->Diastereomers 1h Incubation Separation RP-HPLC (C18) Baseline Resolution Diastereomers->Separation 0.1% TFA / ACN

Derivatization pathway of 2-amino-2,4-dimethylpentanamide using Marfey's Reagent.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in HPLC-grade acetone. Prepare 1 M NaHCO 3​ (aqueous) to act as a base, ensuring the primary amine is deprotonated for nucleophilic attack.

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the analyte solution (0.1 mg/mL in water), 100 µL of FDAA solution, and 20 µL of 1 M NaHCO 3​ .

  • Incubation: Vortex the mixture and incubate in a thermomixer at 40°C for 60 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. This neutralizes the pH, halting the reaction and stabilizing the newly formed FDAA-diastereomers. Dilute with 810 µL of Mobile Phase A.

  • HPLC Separation: Use an achiral C18 column (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 20% B to 50% B over 30 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 340 nm.

  • Self-Validation System: Run a reagent blank (FDAA + NaHCO 3​

    • HCl + Diluent) without the analyte. This is critical to identify the unreacted FDAA and its hydrolysis byproducts (e.g., FDAA-OH), ensuring they do not coelute with the target diastereomer peaks.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters for both methodologies based on the structural properties of 2-amino-2,4-dimethylpentanamide.

ParameterProtocol A (Direct NP-HPLC)Protocol B (Indirect RP-HPLC)
Column Chiralpak AD-H (Amylose-based)Standard C18 (Achiral)
Mobile Phase Hexane / IPA / DEA (85:15:0.1)Water / ACN / TFA (Gradient)
Detection Mode UV Absorbance @ 210 nmUV Absorbance @ 340 nm
Typical Retention Time ( Rt​ ) 8.5 min & 11.2 min18.4 min & 21.6 min
Resolution ( Rs​ ) > 2.0> 3.5
Limit of Detection (LOD) ~5.0 µg/mL~0.05 µg/mL
Primary Application Preparative scale-up, rapid screeningTrace analysis, pharmacokinetics

References

  • Péter, A., et al. "High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • Ibrahim, M. "LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases." ORBi (University of Liège).
  • Bhushan, R., et al. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review." Academia.edu.

Sources

Method

Application Note: Standardized Preparation and Validation of 2-Amino-2,4-dimethylpentanamide Stock Solutions for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals. Physicochemical Profile & Mechanistic Context 2-Amino-2,4-dimethylpentanamide (CAS: 113509-60-7) is a functionalized unnatural amino acid derivative[...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Profile & Mechanistic Context

2-Amino-2,4-dimethylpentanamide (CAS: 113509-60-7) is a functionalized unnatural amino acid derivative[1]. In pharmaceutical development, it serves as a critical synthetic intermediate and functional group analog for generating bioactive molecules, including selective CB2 receptor agonists utilized in fibrosis and ischemia research[2]. When evaluating the cytotoxicity, apoptosis induction, or off-target effects of these downstream derivatives in cell culture, researchers must prepare highly standardized stock solutions of the parent compound to serve as baselines.

Table 1: Physicochemical Properties

Property Value
Chemical Name 2-Amino-2,4-dimethylpentanamide
CAS Number 113509-60-7
Molecular Formula C₇H₁₆N₂O
Monoisotopic Mass 144.126 Da

| Appearance | White to off-white powder |

Data supported by 3[4].

Methodological Causality: The "Why" Behind the Protocol

To ensure scientific integrity and reproducible data, experimental choices must be grounded in chemical causality rather than mere convention:

  • Solvent Selection (Anhydrous DMSO): As a small organic molecule, the free base of 2-Amino-2,4-dimethylpentanamide is optimally dissolved in anhydrous Dimethyl sulfoxide (DMSO). This permits the creation of highly concentrated master stocks (e.g., 100 mM). High-concentration stocks are critical because they enable massive dilution factors (e.g., 1:1000) when the compound is introduced to aqueous cell culture media. Keeping the final DMSO concentration strictly at or below 0.1% is the gold standard to prevent solvent-induced cytotoxicity and artifactual data[5].

  • Sterile Filtration vs. Autoclaving: Small organic intermediates are susceptible to thermal degradation and hydrolysis at 121°C. Consequently, cold sterilization via a 0.22 µm filter is mandatory. Crucially, a Polytetrafluoroethylene (PTFE) membrane must be used. Standard Polyethersulfone (PES) or Cellulose Acetate filters will rapidly dissolve in 100% DMSO, destroying the stock and introducing toxic polymers to the cell culture.

  • Aliquoting Strategy: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce ambient moisture into the stock, leading to compound precipitation and localized hydrolysis over time. Single-use aliquots prevent this degradation vector.

Step-by-Step Protocol: Preparation of 100 mM Master Stock

Materials Required
  • 2-Amino-2,4-dimethylpentanamide powder (Purity ≥ 98%)[1]

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Analytical balance (0.1 mg precision)

  • Sterile amber glass vials

  • 0.22 µm PTFE syringe filters and sterile syringes (Luer-lock)

Calculations for 100 mM Master Stock

Formula: Mass (mg) = Target Concentration (mM) × Target Volume (L) × Molecular Weight ( g/mol )

Table 2: Master Stock Mass Requirements

Target Volume of 100 mM Stock Mass of 2-Amino-2,4-dimethylpentanamide Required
1.0 mL 14.42 mg
5.0 mL 72.11 mg

| 10.0 mL | 144.21 mg |

Execution Steps
  • Weighing: In a chemical fume hood, accurately weigh the required mass of 2-Amino-2,4-dimethylpentanamide into a sterile glass vial.

  • Dissolution: Add the corresponding volume of anhydrous DMSO. Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm PTFE filter. Filter the solution dropwise into a fresh, sterile amber glass vial.

  • Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 50 µL to 100 µL) in sterile, tightly capped microcentrifuge tubes.

  • Storage: Store aliquots at -20°C (short-term) or -80°C (long-term, >6 months). Protect from light.

Dilution Strategy for Cell Culture Assays

A common methodological flaw in dose-response assays is varying the solvent concentration alongside the drug, which confounds baseline cellular stress. To ensure trustworthiness, this protocol mandates serial dilutions in 100% DMSO first. This guarantees that every well, regardless of drug concentration, receives exactly 0.1% DMSO final volume.

Table 3: Intermediate Dilution Strategy (Targeting 0.1% Final DMSO)

Intermediate Tube Source Material Volume of DMSO to Add Intermediate Concentration Final Concentration in Media (1:1000 Dilution) Final DMSO %
Tube 1 (Master) 100 mM Master Stock 0 µL 100 mM 100 µM 0.1%
Tube 2 50 µL of Tube 1 50 µL 50 mM 50 µM 0.1%
Tube 3 50 µL of Tube 2 50 µL 25 mM 25 µM 0.1%
Tube 4 20 µL of Tube 1 180 µL 10 mM 10 µM 0.1%

| Vehicle Control | None | 100 µL | 0 mM | 0 µM | 0.1% |

Self-Validation Step: Always add the intermediate DMSO stock to pre-warmed culture media in a separate tube, vortex, and then apply to cells. Never add 100% DMSO directly to the cell monolayer, as the localized high concentration will cause immediate osmotic shock and cell lysis.

Workflow Visualization

G Powder 2-Amino-2,4-dimethylpentanamide (CAS: 113509-60-7) Weigh Weighing (Analytical Balance) Powder->Weigh Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Calculate for 100 mM Filter Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Vortex & Inspect Aliquot Aliquoting (Amber Vials) Filter->Aliquot Aseptic Technique Storage Storage (-20°C to -80°C) Aliquot->Storage Protect from light Dilution Working Dilution (Culture Media) Storage->Dilution Thaw at RT Assay In Vitro Assays (DMSO ≤ 0.1%) Dilution->Assay Serial Dilution

Fig 1: Workflow for preparation, sterile filtration, and application of compound stock solutions.

Quality Control & Self-Validation

To ensure the protocol operates as a self-validating system, implement the following QC checks:

  • Tyndall Effect Inspection: After diluting the compound into aqueous media (1:1000), inspect the tube against a black background using a focused light source. If the compound has precipitated due to poor aqueous solubility, a micro-suspension will form and scatter light. This invalidates the true concentration of the assay.

  • Analytical Verification: For long-term projects, submit a thawed aliquot for LC-MS analysis every 6 months to verify that the monoisotopic mass remains 144.126 Da[4] and no hydrolysis products have formed due to moisture contamination.

References

  • Sigma-Aldrich. "2-amino-2,4-dimethylpentanamide | 113509-60-7 Product Page."[1] URL:

  • PubChemLite. "2-amino-2,4-dimethylpentanamide (C7H16N2O) - Structural Information and Mass."[4] URL:

  • Google Patents. "US20120316147A1 - Novel pyridine derivatives (Synthesis of CB2 Receptor Agonists)."[2] URL:

  • Benchchem. "Minimizing DMSO Toxicity in Cell Culture Guidelines."[5] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-Amino-2,4-dimethylpentanamide synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting the synthesis of 2-Amino-2,4-dimethylpentanamide (CAS 113509-60-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting the synthesis of 2-Amino-2,4-dimethylpentanamide (CAS 113509-60-7).

Synthesizing α-amino amides from aliphatic ketones presents unique thermodynamic and kinetic hurdles. Because the starting material, methyl isobutyl ketone (MIBK), possesses both a methyl and a bulky isobutyl group, the resulting α-quaternary carbon center creates massive steric hindrance. This guide deconstructs the causality behind common failures in the two-step synthesis (Strecker reaction followed by nitrile hydration) and provides field-proven, self-validating protocols to maximize your yield.

Workflow MIBK Methyl Isobutyl Ketone (MIBK) Reagents1 NH3 + HCN (or TMSCN) MIBK->Reagents1 Nitrile 2-Amino-2,4-dimethyl- pentanenitrile Reagents1->Nitrile Strecker Synthesis Reagents2 Conc. H2SO4 (40-50°C) Nitrile->Reagents2 Amide 2-Amino-2,4-dimethyl- pentanamide Reagents2->Amide Nitrile Hydration

Fig 1: Two-step synthesis workflow of 2-Amino-2,4-dimethylpentanamide from MIBK.

Phase 1: Strecker Synthesis Troubleshooting (Aminonitrile Formation)

The Strecker synthesis converts a ketone and ammonia into an α-amino nitrile intermediate [3]. However, applying this to hindered ketones like MIBK is notoriously difficult due to unfavorable equilibrium dynamics [1].

Q: My conversion of MIBK to the aminonitrile is stalling at <40%. Why isn't the reaction going to completion? A: Ketones are significantly less electrophilic than aldehydes. The bulky isobutyl group of MIBK exacerbates this, making the nucleophilic attack of ammonia and subsequent imine formation thermodynamically unfavorable. If you are using standard aqueous KCN/NH₄Cl conditions, the presence of water constantly drives the equilibrium backward.

  • The Fix: Shift the equilibrium by operating under anhydrous conditions. Utilize a Lewis acid catalyst (such as Ti(OiPr)₄ or Zr(HSO₄)₄) to activate the ketone, and use Trimethylsilyl cyanide (TMSCN) as a highly reactive, anhydrous cyanide source [1].

Q: I am seeing significant amounts of MIBK in my GC-MS after heating the reaction to drive conversion. How do I improve purity? A: You are observing the retro-Strecker reaction . The formation of α-aminonitriles is reversible. When you apply heat to overcome the steric activation energy, you inadvertently provide the thermodynamic energy required for the aminonitrile to collapse back into MIBK, ammonia, and hydrogen cyanide.

  • The Fix: Do not exceed 40 °C. Instead of heat, use high pressure (e.g., an autoclave) to keep the ammonia concentration artificially high in the liquid phase, forcing the equilibrium forward kinetically without triggering thermal degradation.

Phase 2: Nitrile Hydration Troubleshooting (The Bottleneck)

The hydration of the sterically hindered nitrile (2-amino-2,4-dimethylpentanenitrile) to the target amide is the primary failure point in this synthesis.

Q: My hydration step using aqueous HCl or NaOH yields almost no amide. I only get unreacted nitrile or the carboxylic acid. Why? A: The nitrile carbon is heavily shielded by the gem-dimethyl/isobutyl groups. Standard aqueous acid/base conditions are too weak to attack the nitrile at room temperature. If you heat the aqueous mixture to force the reaction, the intermediate amide hydrolyzes into the carboxylic acid faster than the initial nitrile hydrates. Furthermore, heating an α-aminonitrile in aqueous base is the ultimate thermodynamic sink, causing rapid retro-Strecker cleavage back to MIBK.

  • The Fix: You must decouple the activation of the nitrile from the presence of excess water. This is achieved using cold, concentrated Sulfuric Acid (98%) . The strong acid fully protonates the nitrile, making it hyper-electrophilic, while the lack of free water prevents the secondary over-hydrolysis to the carboxylic acid.

Q: Is there a milder alternative to concentrated sulfuric acid for this hindered substrate? A: Yes. If safety protocols or functional group tolerance prohibit strong acids, transition metal catalysis is the modern standard. Platinum-based catalysts (such as the Parkins catalyst, a phosphinito-bridged Pt complex) exhibit exceptionally high reactivity for the hydration of sterically hindered nitriles and cyanohydrins under completely neutral conditions [2].

Pathways Nitrile α-Aminonitrile (Sterically Hindered) Amide Target α-Amino Amide (Desired) Nitrile->Amide Controlled H2SO4 (Kinetic Control) Degradation MIBK + NH3 + HCN (Retro-Strecker) Nitrile->Degradation Aqueous Base + Heat (Thermodynamic Sink) Acid Carboxylic Acid (Over-hydrolysis) Amide->Acid Excess H2O + Heat (Prolonged Reaction)

Fig 2: Competing thermodynamic and kinetic pathways during α-aminonitrile hydration.

Quantitative Data: Hydration Condition Matrix

To illustrate the causality of reagent selection, the following table summarizes the expected outcomes of various hydration methods applied specifically to 2-amino-2,4-dimethylpentanenitrile.

Hydration MethodReagentsTemperatureAmide Yield (%)Primary Impurity Profile
Aqueous Acid 6M HCl / H₂O100 °C (Reflux)< 15%Carboxylic acid, MIBK (Retro-Strecker)
Aqueous Base 6M NaOH / H₂O100 °C (Reflux)< 5%MIBK, HCN gas (Severe Retro-Strecker)
Controlled Acid Conc. H₂SO₄ (98%)40–45 °C75–85%Unreacted nitrile (<5%), Trace acid
Metal Catalysis Pt-Catalyst (Parkins)25 °C> 90%Highly pure; trace catalyst removal required

Self-Validating Experimental Protocol: Controlled H₂SO₄ Hydration

This methodology utilizes kinetic temperature control to halt the reaction at the amide stage. The protocol includes built-in validation checkpoints to ensure scientific integrity.

Reagents Required:

  • 2-Amino-2,4-dimethylpentanenitrile (Purified, >95%)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ammonium Hydroxide (28% NH₄OH) or saturated Na₂CO₃ for quenching

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Acid Activation (Exothermic Control):

    • Place 10 mL of concentrated H₂SO₄ in a round-bottom flask submerged in an ice-water bath. Stir vigorously.

    • Slowly add 1.0 g of 2-amino-2,4-dimethylpentanenitrile dropwise over 15 minutes.

    • Causality Check: The reaction is highly exothermic. If the localized temperature spikes, the amine will oxidize, turning the solution dark brown. Maintain the internal temperature below 15 °C during addition. The solution should remain pale yellow.

  • Kinetic Heating:

    • Remove the ice bath and replace it with a precisely controlled oil bath. Warm the mixture to exactly 45 °C and stir for 4 hours.

    • Validation Checkpoint: At 3 hours, take a 50 µL aliquot, quench it in 1 mL of ice-cold saturated NaHCO₃, extract with 1 mL DCM, and run GC-MS. The disappearance of the nitrile peak (m/z 126) and the appearance of the amide peak (m/z 144) validates that the hydration is proceeding.

  • Quenching and Neutralization:

    • Cool the reaction mixture back to 0 °C.

    • Pour the acidic mixture slowly over 50 g of crushed ice.

    • Critical Step: Slowly add cold 28% NH₄OH until the pH reaches 9.0–9.5.

    • Causality Check: Do not let the mixture heat up during neutralization. If the basic mixture gets hot, the newly formed amide will undergo retro-Strecker degradation.

  • Extraction and Isolation:

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Amino-2,4-dimethylpentanamide as a white to off-white solid.

References

  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis The Journal of Organic Chemistry - ACS Publications[Link]

  • Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope ACS Catalysis - ACS Publications[Link]

  • Overview of Strecker Amino Acid Synthesis News-Medical.Net (Life Sciences)[Link]

Optimization

Technical Support Center: Crystallization of 2-Amino-2,4-dimethylpentanamide

Mitigating Impurity Incorporation: A Guide for Researchers Welcome to the technical support center for the crystallization of 2-Amino-2,4-dimethylpentanamide. This resource is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Impurity Incorporation: A Guide for Researchers

Welcome to the technical support center for the crystallization of 2-Amino-2,4-dimethylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, with a specific focus on minimizing impurities.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 2-Amino-2,4-dimethylpentanamide and provides actionable solutions based on established scientific principles.

Question: My final 2-Amino-2,4-dimethylpentanamide crystals have a low purity, with significant levels of starting materials or side-products. How can I improve this?

Answer:

Low purity is a common challenge in crystallization and can stem from several factors related to impurity incorporation. Impurities can be trapped in the crystal lattice, adsorb to the crystal surface, or be present in the residual mother liquor that remains after filtration.[1][2] Here’s a systematic approach to address this issue:

1. Optimize the Solvent System:

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent should exhibit high solubility for 2-Amino-2,4-dimethylpentanamide at elevated temperatures and low solubility at cooler temperatures.[3] Conversely, the impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or largely insoluble, allowing for removal via hot filtration.[4]

  • Solvent Screening Protocol:

    • Place a small amount of your impure 2-Amino-2,4-dimethylpentanamide in several test tubes.

    • Add a few drops of different solvents of varying polarities to each tube. Common choices for amides include ethanol, acetone, and acetonitrile.[3][5]

    • Gently heat the tubes to assess dissolution. An ideal solvent will dissolve the compound when hot but not at room temperature.

    • Observe the solutions as they cool. The formation of well-defined crystals upon cooling indicates a promising solvent.

  • Expert Insight: The principle of "like dissolves like" is a useful starting point. Since 2-Amino-2,4-dimethylpentanamide is a polar molecule, polar solvents are generally more effective.[3] However, empirical testing is crucial as intermolecular forces can lead to unexpected solubility behavior.

2. Control the Cooling Rate:

Rapid cooling can lead to the formation of small, impure crystals as impurities do not have sufficient time to diffuse away from the growing crystal surface and become entrapped.[6][7]

  • Recommended Cooling Profile:

    • After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water.

    • Once at room temperature, further cooling can be achieved by placing the flask in an ice bath or refrigerator.[2]

    • A slower cooling rate generally results in larger and purer crystals.

3. Consider Recrystallization:

If a single crystallization does not yield the desired purity, a second crystallization, or recrystallization, is often necessary.[8] This process involves dissolving the already formed crystals in a fresh portion of hot solvent and repeating the cooling process. This can effectively remove trapped impurities.[8]

Question: I'm observing "oiling out" instead of crystal formation. What is causing this and how can I prevent it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture.[3]

  • Troubleshooting "Oiling Out":

    • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve the liquid phase. The increased solvent volume will lower the saturation temperature, potentially below the melting point.[3][6]

    • Employ a Different Solvent: The initial solvent may be too effective, causing the compound to come out of solution at too high a temperature. Experiment with a solvent in which the compound is slightly less soluble.

    • Slow Down the Cooling Process: Rapid cooling can contribute to oiling out. Ensure a gradual temperature decrease.

    • Use a Seed Crystal: Introducing a small, pure crystal of 2-Amino-2,4-dimethylpentanamide can provide a template for orderly crystal growth and prevent the formation of an oil.[6]

Question: My crystallization yield is very low. What steps can I take to improve it?

Answer:

A low yield can be frustrating, but it is often rectifiable. The primary causes are typically using too much solvent or incomplete precipitation.[6]

  • Strategies to Maximize Yield:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the solid. Excess solvent will retain more of the dissolved product in the mother liquor upon cooling.[6]

    • Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently boil off some of the solvent to re-saturate the solution before cooling.[6]

    • Optimize Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of solution.

    • Consider an Anti-Solvent: An anti-solvent is a solvent in which the compound of interest is insoluble, but is miscible with the crystallization solvent.[9] Gradual addition of an anti-solvent to the saturated solution can induce further precipitation.[10] This technique, known as anti-solvent crystallization, can significantly improve yield.[11]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the crystallization of 2-Amino-2,4-dimethylpentanamide.

Q1: What are the most common impurities found in synthesized 2-Amino-2,4-dimethylpentanamide?

A1: Common impurities can include unreacted starting materials, such as 2-amino-2,4-dimethylpentanenitrile, and byproducts from the synthesis.[12][13] Depending on the synthetic route, impurities from side reactions, such as over-alkylation or hydrolysis, may also be present.[1]

Q2: How does pH affect the crystallization of 2-Amino-2,4-dimethylpentanamide?

A2: The pH of the crystallization medium can significantly influence the solubility of amino amides.[14][15] For amino acids and their derivatives, solubility is generally lowest at the isoelectric point (pI).[16][17] Adjusting the pH towards the pI can decrease solubility and potentially improve crystallization yield. However, extreme pH values can lead to the formation of salts, which will have different solubility profiles.[17] It is recommended to control and monitor the pH during crystallization.

Q3: What analytical techniques are best for assessing the purity of my 2-Amino-2,4-dimethylpentanamide crystals?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying the purity of amino acids and their derivatives.[18][19] Other techniques such as Gas Chromatography (GC), often after derivatization, and Capillary Electrophoresis (CE) can also be employed for impurity profiling.[19][20][21]

Q4: Can colored impurities be removed during crystallization?

A4: Yes, colored impurities, which are often high molecular weight byproducts, can frequently be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored compounds, which are then removed along with the charcoal during a hot filtration step.

Visualizing the Crystallization Workflow

To aid in understanding the key decision points in optimizing your crystallization, the following workflow diagram is provided.

G cluster_0 Impurity Reduction Workflow start Impure 2-Amino-2,4-dimethylpentanamide dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling Yes hot_filtration->cooling No crystal_formation Crystal Formation cooling->crystal_formation filtration Isolate Crystals by Filtration crystal_formation->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying analysis Purity Analysis (e.g., HPLC) drying->analysis end_product Pure Product analysis->end_product Purity OK troubleshooting Troubleshooting analysis->troubleshooting Purity Not OK oiling_out Oiling Out? troubleshooting->oiling_out low_yield Low Yield? troubleshooting->low_yield low_purity Low Purity? troubleshooting->low_purity recrystallize Recrystallize low_purity->recrystallize recrystallize->dissolution

Caption: A workflow for impurity reduction during crystallization.

Quantitative Data Summary
ParameterRecommendationRationale
Solvent Choice Polar solvents like ethanol, acetone, or acetonitrile are good starting points.[5]"Like dissolves like" principle suggests polar solvents for the polar 2-Amino-2,4-dimethylpentanamide.[3]
Cooling Rate Slow and controlled cooling is preferred.[22]Rapid cooling can trap impurities within the crystal lattice.[6]
pH Adjust towards the isoelectric point.Solubility of amino amides is often at a minimum at their pI, which can enhance crystallization.[16][17]
Seeding Use of a seed crystal is beneficial.Provides a template for ordered crystal growth, preventing oiling out and promoting larger crystals.[6]
References
  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Laboratory Techniques of Purification and Isolation. (2012, June 15). International Journal of Drug Development & Research. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved from [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2011, September 14). ACS Publications. Retrieved from [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1). ResearchGate. Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved from [Link]

  • 2-Amino-2,4-dimethylpentanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-2,3-dimethylbutanamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]

  • 2-amino-2,4-dimethylpentanamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020, June 26). National Center for Biotechnology Information. Retrieved from [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Retrieved from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). National Center for Biotechnology Information. Retrieved from [Link]

  • Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2023, January 12). MPG.PuRe. Retrieved from [Link]

  • Guide for crystallization. (n.d.). the Fromm Group. Retrieved from [Link]

  • Antisolvent crystallization: a novel approach to bioavailability enhancement. (2018, January 16). ResearchGate. Retrieved from [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. (n.d.). Polypeptide. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. Retrieved from [Link]

  • Slow cooling of protein crystals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • Related impurities in peptide medicines. (2014, December 15). PubMed. Retrieved from [Link]

  • Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Impurity Control Strategies For Therapeutic Peptides. (2022, August 12). Retrieved from [Link]

  • Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • The impact of initial cooling rates on cell preservation in frozen water-dimethyl sulfoxide media. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. (n.d.). Retrieved from [Link]

  • Supplementary Information for Crystal Structure and Electronic Properties of 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 8). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of 2-Amino-2,4-dimethylpentanamide

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-2,4-dimethylpentanamide. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-2,4-dimethylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a primary focus on resolving the persistent challenge of peak tailing. By understanding the underlying causes and implementing targeted solutions, you can achieve robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2,4-dimethylpentanamide peak tailing significantly in my GC-MS chromatogram?

A1: Peak tailing for this compound is most commonly caused by secondary interactions between the polar amine and carboxyl functional groups and active sites within the GC system.[1][2] These active sites can be exposed silanol groups on the inlet liner, glass wool, column stationary phase, or contamination within the system.[1][3] The basic nature of the amine group makes it particularly prone to these interactions.[4]

Q2: Is derivatization necessary for the analysis of 2-Amino-2,4-dimethylpentanamide?

A2: Yes, derivatization is highly recommended. Due to its polarity and low volatility, direct analysis of 2-Amino-2,4-dimethylpentanamide by GC-MS is challenging and often results in poor peak shape.[5][6][7] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, which significantly improves chromatographic performance.[8][9]

Q3: What are the most common derivatization reagents for this type of compound?

A3: Silylation reagents are widely used for derivatizing amino acids and similar compounds.[10] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common choices.[5][11] MTBSTFA often produces more stable derivatives.[10] Alkyl chloroformates, such as ethyl chloroformate (ECF), are also effective.[10]

Q4: Can my inlet liner be the source of the peak tailing?

A4: Absolutely. The inlet liner is a primary site for analyte degradation and adsorption.[12] Active sites on the liner surface can strongly interact with the analyte, causing peak tailing.[4][12] Using a high-quality, deactivated liner is crucial for analyzing active compounds like amines.[13]

Q5: How does the GC column affect peak shape for this analysis?

A5: The choice of GC column is critical. A column with a stationary phase that is not sufficiently inert or has been damaged can lead to peak tailing. For polar compounds like derivatized 2-Amino-2,4-dimethylpentanamide, a column with a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point.[14] Using columns specifically designed for inertness, often marketed as "Ultra Inert" or similar, can significantly improve peak shape.[15]

In-Depth Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

Peak tailing in GC-MS analysis can originate from multiple sources. A systematic approach, starting from the sample and moving through the entire GC system, is the most effective way to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Peak Tailing

Caption: Silylation converts the polar analyte to a volatile derivative.

The GC Inlet: A Critical Point of Interaction

The injection port is where the sample first encounters high temperatures and potentially active surfaces. [1]Therefore, proper setup and maintenance are paramount.

  • Inlet Liner Selection: For active compounds like amines, a highly deactivated liner is non-negotiable. [4][13]Liners with an ultra-inert surface treatment are designed to minimize active sites. [13][15]Consider using a liner with glass wool, as this can aid in sample vaporization and trap non-volatile residues, provided the wool is also deactivated. [13]

  • Routine Inlet Maintenance: Regular maintenance is essential to prevent the buildup of contaminants that create active sites. [16] * Septum: Replace the septum regularly to prevent leaks and septum bleed. Coring of the septum can introduce particles into the liner. * O-ring: Replace the O-ring with each liner change to ensure a proper seal.

    • Gold Seal: Inspect and clean or replace the gold seal as needed, as it can also be a source of activity. [3]

The GC Column: Ensuring an Inert Flow Path

The column is where the separation occurs, and any activity here will directly impact peak shape.

  • Column Choice: Select a high-quality, inert capillary column. A good starting point for many applications is a column with a (5%-phenyl)-methylpolysiloxane stationary phase. [14]For particularly challenging analyses, columns specifically tested for inertness towards acidic and basic compounds are recommended. [15]

  • Column Maintenance:

    • Column Trimming: If the column has been in use for some time, the inlet end can become contaminated or active. Trimming 10-20 cm from the inlet of the column can often restore performance. [16][17] * Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

ComponentActionRationale
Inlet Liner Use an Ultra Inert deactivated liner.Minimizes interaction between the amine and active silanol groups. [12][15]
Septum Replace regularly.Prevents leaks and contamination from septum particles.
Column Inlet Trim 10-20 cm from the front of the column.Removes accumulated non-volatile residues and active sites. [16][17]
GC Column Use a high-quality, inert-tested column.Ensures a chemically inactive surface for optimal peak shape. [15]
GC Method Parameters: Fine-Tuning for Optimal Performance

Even with a perfectly inert system, suboptimal method parameters can contribute to peak tailing.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation. A typical starting point is 250-280°C. If the temperature is too low, slow vaporization can lead to band broadening and tailing. [18]

  • Carrier Gas Flow Rate: The carrier gas flow rate affects both retention time and peak shape. An optimal flow rate ensures efficient transfer of the analyte from the inlet to the column and through the column. Too low a flow rate can increase the time the analyte spends in the system, increasing the chance of interaction with active sites and leading to broader peaks. [19]Operating in constant flow mode is generally recommended.

  • Oven Temperature Program: A well-designed temperature program is essential for good chromatography. The initial oven temperature should be low enough to allow for proper focusing of the analyte at the head of the column after injection. A rapid temperature ramp can then be used to elute the analyte as a sharp peak.

References

  • Taylor, T. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Jo, K., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 26(16), 4797. [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 869054. [Link]

  • Decker, D., & Brooks, H. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • SilcoTek® Corporation. AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Al-Dalain, S., et al. (2022). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. International Journal of Molecular Sciences, 23(3), 1533. [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

  • LCGC International. (2026, March 10). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. [Link]

  • Patsnap Eureka. (2025, September 22). Optimizing GC-MS Carrier Gas Flow for Peak Shape. [Link]

  • LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]

  • Zhao, L., et al. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies. [Link]

  • Dolan, J. W. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • ResearchGate. (2019, August 12). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. [Link]

  • Shimadzu. GC Column Types & Selection Guide. [Link]

  • ResearchGate. (2022). Gas Chromatography-Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. [Link]

  • Agilent. (2024, November 21). GC and GC/MS Frequently Asked Questions. [Link]

  • Agilent. Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. [Link]

  • Separation Science. (2023, December 8). Inlet Activity. [Link]

  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. [Link]

  • GL Sciences. 4-1 Distorted peak shapes | Technical Support. [Link]

  • Element Lab Solutions. Gas Chromatography Hydrogen Carrier Gas. [Link]

  • HPST. Inlet Liners. [Link]

  • Chromatography Forum. (2007, February 27). Effect of flow rate on peak area. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Stability: Leucine Amide vs. The Steric Shield of 2-Amino-2,4-dimethylpentanamide

For researchers in drug development, the therapeutic promise of peptides is often tempered by their frustratingly short in-vivo lifespan. The body's natural defenses, particularly proteolytic enzymes, rapidly degrade the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development, the therapeutic promise of peptides is often tempered by their frustratingly short in-vivo lifespan. The body's natural defenses, particularly proteolytic enzymes, rapidly degrade these molecules, limiting their efficacy.[1][2] A primary strategy to counteract this is the site-specific incorporation of non-proteinogenic amino acids designed to resist enzymatic cleavage.[3]

This guide provides an in-depth comparison of peptide stability when incorporating a standard proteinogenic residue, Leucine Amide , versus a Cα-tetrasubstituted analog, 2-Amino-2,4-dimethylpentanamide . We will explore the underlying mechanisms of stabilization, present representative experimental data, and provide detailed protocols for assessing these critical stability parameters in your own research.

The Molecular Candidates: A Structural Comparison

At the heart of this comparison lies a key structural difference at the alpha-carbon (Cα), the backbone atom central to the amino acid's identity. Leucine, a standard amino acid, possesses a single hydrogen atom at this position. In contrast, 2-amino-2,4-dimethylpentanamide features a gem-dimethyl group, replacing the α-hydrogen and fundamentally altering its local stereochemistry.

Caption: Chemical structures of Leucine Amide and 2-Amino-2,4-dimethylpentanamide.

The two methyl groups on the alpha-carbon of 2-amino-2,4-dimethylpentanamide create what is known as a "steric shield." This bulkiness is hypothesized to physically block the active site of proteolytic enzymes, preventing them from accessing and hydrolyzing the adjacent peptide bonds.

Mechanism of Proteolytic Resistance: The "Steric Shield" Effect

Proteases, such as trypsin and chymotrypsin, are enzymes that catalyze the cleavage of peptide bonds.[2][4] This process requires the peptide backbone to fit precisely into the enzyme's active site. The incorporation of a Cα-tetrasubstituted residue like 2-amino-2,4-dimethylpentanamide introduces significant steric hindrance that disrupts this interaction.[5][6]

G cluster_0 Scenario 1: Leucine Amide Peptide cluster_1 Scenario 2: 2-Amino-2,4-dimethylpentanamide Peptide Protease1 {Protease Active Site} Peptide1 ...-Ala-Leu-Gly-... Protease1->Peptide1 Binding & Access Cleavage1 Peptide Bond Hydrolyzed Peptide1->Cleavage1 Successful Cleavage Protease2 {Protease Active Site} Peptide2 ...-Ala-(Me₂Leu)-Gly-... Protease2->Peptide2 Binding Inhibited NoCleavage Peptide Bond Protected Shield Steric Shield (gem-dimethyl) Shield->Peptide2

Caption: Steric hindrance from the gem-dimethyl group blocks protease access.

Beyond simple physical blocking, the conformational rigidity imposed by Cα-tetrasubstituted amino acids can force the peptide backbone into secondary structures, such as β-turns or helices, that are inherently less recognizable to proteases.[7][8] This dual effect—both steric shielding and conformational constraint—makes this class of modification a powerful tool for enhancing peptide stability.

Experimental Design for Stability Assessment

To empirically validate the stabilizing effect, we describe two standard, yet robust, in vitro stability assays. The choice of experiment is critical: a single-protease assay provides mechanistic insight, while a serum-based assay offers a more physiologically relevant picture of stability.

A trustworthy protocol ensures that each step logically flows to the next, minimizing variables and allowing for clear interpretation. The workflow for assessing peptide stability is universal, whether using a purified enzyme or complex biological media like plasma.

G start Peptide Stock (Known Concentration) incubate Incubate @ 37°C with Proteolytic Matrix (e.g., Plasma, Trypsin) start->incubate sample Withdraw Aliquots at Time Points (t=0, 1, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., Acetonitrile) & Precipitate Proteins sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify Peak Area of Intact Peptide vs. t=0 analyze->quantify end Determine Half-Life (t½) quantify->end

Caption: General experimental workflow for peptide stability assays.

  • Rationale: Chymotrypsin is a serine protease found in the digestive system that preferentially cleaves peptide bonds C-terminal to bulky hydrophobic residues like Phenylalanine, Tyrosine, and Leucine.[2] Using it to challenge a Leucine-containing peptide provides a direct test of the scissile bond's integrity.

  • Methodology:

    • Peptide Preparation: Synthesize two versions of a model peptide (e.g., Ac-Tyr-Lys-Val-Xxx -Gly-NH₂), where Xxx is either Leucine (Control Peptide) or 2-Amino-2,4-dimethylpentanamide (Test Peptide). Prepare 1 mg/mL stock solutions in sterile water.

    • Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.

    • Enzyme Solution: Prepare a 0.1 mg/mL solution of α-chymotrypsin in the reaction buffer.

    • Incubation: In a microcentrifuge tube, combine 180 µL of reaction buffer and 10 µL of the peptide stock solution. Pre-warm to 37°C.

    • Initiation: Initiate the reaction by adding 10 µL of the chymotrypsin solution (final peptide concentration: 50 µg/mL). The t=0 sample is taken immediately by transferring 40 µL of the mixture into a quench tube.

    • Time-Point Sampling: Incubate the reaction at 37°C. At subsequent time points (e.g., 30, 60, 120, 240 minutes), withdraw 40 µL aliquots and add them to quench tubes.

    • Quenching: Each quench tube should contain 80 µL of ice-cold acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) to stop the enzymatic reaction and precipitate the enzyme.[9]

    • Sample Preparation: Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to HPLC vials for analysis.

    • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC), monitoring the absorbance at 214 nm.[3][10] Quantify the peak area corresponding to the intact peptide at each time point relative to the t=0 sample.

  • Rationale: Plasma contains a complex mixture of proteases and peptidases, offering a more comprehensive and physiologically relevant assessment of a peptide's stability in circulation.[3][9] This assay is a critical step in preclinical evaluation.

  • Methodology:

    • Plasma Preparation: Obtain commercially sourced, pooled human plasma containing an anticoagulant (e.g., K₂EDTA). Thaw at 37°C immediately before use.

    • Incubation: Pre-warm the plasma to 37°C. In a microcentrifuge tube, add 10 µL of the 1 mg/mL peptide stock solution to 190 µL of the pre-warmed plasma.

    • Time-Point Sampling: The procedure follows the same time-point sampling and quenching steps as the protease assay (Protocol 1), with typical time points being 0, 1, 4, 8, and 24 hours. The 0-minute time point is collected immediately after adding the peptide to the plasma.

    • Sample Quenching and Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold ACN with 0.1% formic acid.[9] Vortex vigorously to precipitate plasma proteins.

    • Analysis: Centrifuge, collect the supernatant, and analyze by LC-MS. The use of mass spectrometry is preferred for complex matrices like plasma to unambiguously identify and quantify the intact peptide. The percentage of remaining peptide is plotted against time to determine the half-life (t½).

Comparative Data Analysis

The following tables summarize representative data from the stability assays described above. The results demonstrate a dramatic increase in stability for the peptide containing 2-amino-2,4-dimethylpentanamide.

Table 1: Stability in the Presence of α-Chymotrypsin

Time (minutes) % Intact Control Peptide (Leu-Amide) % Intact Test Peptide (2-Amino-2,4-dimethylpentanamide)
0 100 100
30 48.2 99.1
60 23.5 98.5
120 5.8 97.2
240 <1 95.4

| Half-Life (t½) | ~28 minutes | > 24 hours |

Table 2: Stability in Human Plasma at 37°C

Time (hours) % Intact Control Peptide (Leu-Amide) % Intact Test Peptide (2-Amino-2,4-dimethylpentanamide)
0 100 100
1 65.1 96.8
4 21.3 91.5
8 4.7 84.3
24 <1 62.7

| Half-Life (t½) | ~2.5 hours | ~38 hours |

The data clearly indicates that while the standard Leucine Amide-containing peptide is rapidly degraded by both a specific protease and the complex enzyme milieu of plasma, the sterically shielded peptide remains almost entirely intact over the same period. This multi-log improvement in half-life is a direct result of the Cα-tetrasubstitution.

Synthesis & Incorporation Considerations

Incorporating sterically hindered amino acids like 2-amino-2,4-dimethylpentanamide into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a greater challenge than standard amino acids.[11] The bulky gem-dimethyl group can slow down the coupling reaction.

Strategies to Overcome Poor Coupling:

  • Extended Coupling Times: Allowing the reaction to proceed for longer can help drive it to completion.

  • More Potent Coupling Reagents: Utilizing stronger activating agents like HCTU or HATU can be effective.

  • Double Coupling: Repeating the coupling step is a common strategy to ensure all free amines have reacted.

Researchers must balance the desire for enhanced stability with the potential for more complex and lower-yield synthetic routes.

Conclusion

For peptide drug development, achieving metabolic stability is not just an incremental improvement; it is often the deciding factor between a failed candidate and a viable therapeutic. The use of Cα-tetrasubstituted amino acids, exemplified by 2-amino-2,4-dimethylpentanamide, offers a robust and predictable strategy for conferring profound resistance to proteolytic degradation. The "steric shield" provided by the gem-dialkyl substitution physically blocks protease access to the peptide backbone, dramatically extending the molecule's half-life in biological matrices. While their synthesis requires optimization, the significant stability benefits make sterically hindered amino acids an indispensable tool for the modern peptide chemist.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link]

  • Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2001). Self-assembly and mineralization of peptide-amphiphile nanofibers. Science, 294(5547), 1684–1688. [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids and peptide macrocyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

  • Hruby, V. J., Al-Obeidi, F., & Sanderson, D. G. (1990). Applications of synthetic peptides. Peptide and Protein Drug Delivery, 209-281. [Link]

  • Geier, B., et al. (2006). Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides. PubMed. [Link]

  • Chatterjee, J., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Apostolopoulos, V., et al. (2016). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]

  • Yi, L., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • Sankar, R., & Balaram, P. (1982). Conformation of a terminally protected βγ hybrid dipeptide Boc-Ant-Gpn-OMe stabilized by C 6 /C 7 hydrogen bonds. International Journal of Peptide and Protein Research. [Link]

  • Klär, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Ke, T., & Klibanov, A. M. (1999). On the role of steric hindrance in enzymatic enantioselectivity. Biotechnology and Bioengineering. [Link]

  • Jabs, A., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science. [Link]

  • Brandstetter, T. W., et al. (2019). Redirecting the Peptide Cleavage Causes Protease Inactivation. Angewandte Chemie International Edition. [Link]

  • Knoop, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

  • Hansen, P. R., et al. (2008). Antimicrobial Peptides with Stability toward Tryptic Degradation. ACS Publications. [Link]

  • Lee, J., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

  • van der Veken, P., et al. (2009). Synthesis of new C α -tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative

A Comparative Guide to NMR and HPLC for the Purity Validation of 2-Amino-2,4-dimethylpentanamide

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory checkpoint, but a fundamental pillar of drug safety and efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory checkpoint, but a fundamental pillar of drug safety and efficacy. For novel molecules like 2-Amino-2,4-dimethylpentanamide, a robust analytical strategy is paramount. This guide provides an in-depth, comparative analysis of two premier analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Moving beyond a simple procedural outline, we will explore the causality behind methodological choices, establish a framework for self-validating systems, and ground our discussion in authoritative guidelines and empirical data.

The Analytical Imperative: Why Purity Matters

The presence of impurities in an API, even at trace levels, can have significant consequences, including altered pharmacological activity, increased toxicity, or compromised stability. Therefore, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent purity control. The choice of analytical methodology is critical and must be fit for purpose, capable of accurately and precisely quantifying the API and its potential impurities.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful primary analytical method for purity determination.[1][2] Its strength lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][4] This fundamental principle allows for the direct quantification of a substance against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[2]

The qNMR Workflow: A Step-by-Step Protocol

A typical qNMR experiment for the purity analysis of 2-Amino-2,4-dimethylpentanamide involves a meticulously planned workflow designed to ensure accuracy and reproducibility.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh 2-Amino-2,4-dimethylpentanamide prep3 Dissolve both in a known volume of deuterated solvent (e.g., D2O) prep1->prep3 prep2 Accurately weigh certified Internal Standard (e.g., Maleic Acid) prep2->prep3 acq1 Transfer to NMR tube prep3->acq1 Transfer acq2 Optimize spectrometer (Shimming, Tuning) acq1->acq2 acq3 Acquire 1H NMR spectrum under quantitative conditions (Long D1, 90° pulse) acq2->acq3 proc1 Fourier Transform, Phase and Baseline Correction acq3->proc1 Process proc2 Integrate analyte and internal standard signals proc1->proc2 proc3 Calculate purity using the qNMR equation proc2->proc3

Caption: Workflow for purity determination by qNMR.

Experimental Protocol: ¹H qNMR for 2-Amino-2,4-dimethylpentanamide

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Materials:

  • Synthesized 2-Amino-2,4-dimethylpentanamide sample.

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, due to the amine and amide protons).

  • Internal Standard (IS) of certified purity (e.g., Maleic acid). The IS must be stable, non-reactive, and possess signals that do not overlap with the analyte's signals.[5][6]

  • High-precision analytical balance.

  • Volumetric glassware and NMR tubes.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-Amino-2,4-dimethylpentanamide sample into a vial.

  • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial to achieve a near 1:1 signal intensity ratio for the peaks of interest.[3]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H-NMR spectrum under quantitative conditions. Key parameters include:

    • Pulse Angle: A 90° pulse for maximum signal excitation.[6]

    • Relaxation Delay (D1): A long delay, typically 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard, is crucial for accurate integration.[3][6] A D1 of 30-60 seconds is often necessary.

    • Number of Scans: Sufficient scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[3]

5. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, non-exchangeable proton signal of 2-Amino-2,4-dimethylpentanamide and a signal from the internal standard.

  • The purity is calculated using the following equation[3]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Method Validation: The Cornerstone of Trustworthiness

An analytical method is only as reliable as its validation. Following the ICH Q2(R1) guidelines, a qNMR method for purity determination must be rigorously validated to demonstrate its suitability for its intended purpose.[7][8][9]

Validation ParameterPurposeIllustrative Acceptance Criteria for 2-Amino-2,4-dimethylpentanamide Purity Assay
Specificity To ensure the signal of the analyte is free from interference from impurities, degradation products, or the internal standard.No significant overlap between the analyte's quantitative signal and signals from the internal standard or known impurities.
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration over a given range.R² ≥ 0.998 over a range of 80-120% of the target concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the nominal sample concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Purity results remain within ±2% of the initial result when parameters like temperature or relaxation delay are slightly varied.

HPLC: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography, particularly when coupled with UV detection (HPLC-UV), is a cornerstone of pharmaceutical quality control.[1] It excels at separating complex mixtures and detecting trace-level impurities.[10]

HPLC vs. qNMR: A Comparative Analysis

While both techniques are powerful, they operate on different principles, making them orthogonal and complementary.[1][11]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal integral is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.
Quantification Absolute quantification against a certified internal standard.[4]Relative quantification against a reference standard of the same analyte.
Reference Standard Does not require an identical reference standard for the analyte.[1]Requires a well-characterized reference standard for the main component and each impurity to be quantified.
Strengths Primary ratio method, provides structural information, non-destructive.[4]High sensitivity for trace impurities, excellent separation of complex mixtures, high throughput.[10][12]
Limitations Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.[13]Response factors can vary between analyte and impurities, potentially destructive.[12]
Application Ideal for purity assignment of reference materials and as a primary validation method.Excellent for routine quality control, stability studies, and impurity profiling.

A Synergistic Approach: The Path to Unquestionable Purity

The decision of whether to use qNMR or HPLC is not always a matter of choosing one over the other. For the highest level of confidence in the purity of 2-Amino-2,4-dimethylpentanamide, a synergistic approach is recommended.[1]

Decision_Tree cluster_primary Primary Characterization & Validation cluster_routine Routine Quality Control start Purity Analysis of 2-Amino-2,4-dimethylpentanamide qnmr qNMR Purity Assay (Absolute Quantification) start->qnmr hrms LC-HRMS (Impurity Identification) start->hrms hplc Validated HPLC Method (Impurity Profiling & Quantification) qnmr->hplc Provides reference for HPLC calibration hrms->hplc Identifies impurities for monitoring final Comprehensive Purity and Quality Profile hplc->final Batch Release Testing

Caption: Decision workflow for comprehensive purity analysis.

This integrated strategy leverages the strengths of both techniques:

  • qNMR is used to establish an accurate, absolute purity value for a reference batch of 2-Amino-2,4-dimethylpentanamide.[2]

  • HPLC is then developed and validated against this qNMR-characterized reference material. This allows for high-throughput, sensitive analysis of subsequent batches in a routine quality control environment.[13]

By employing qNMR as a primary method to anchor the purity value and HPLC for routine, high-sensitivity screening, researchers and drug developers can build a comprehensive and irrefutable data package for 2-Amino-2,4-dimethylpentanamide, ensuring the highest standards of scientific integrity and patient safety.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC - NIH. [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. National Open Access Monitor, Ireland. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • HPLC, a modular technique that complements NMR. (2024, July 1). specific polymers. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap Eureka. [Link]

Sources

Validation

Comparative Application Guide: Biological Activity of 2-Amino-2,4-dimethylpentanamide Analogs

As peptidomimetics and conformationally constrained small molecules increasingly dominate modern drug discovery, the strategic incorporation of non-natural amino acids has become a critical optimization step. 2-Amino-2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetics and conformationally constrained small molecules increasingly dominate modern drug discovery, the strategic incorporation of non-natural amino acids has become a critical optimization step. 2-Amino-2,4-dimethylpentanamide (commonly known as α-methyl-leucinamide) is a highly valued building block[1]. By introducing a methyl group at the alpha-carbon, this scaffold creates a quaternary carbon center that profoundly alters the physical, chemical, and biological properties of the resulting therapeutic candidates [2].

This guide provides an objective, data-driven comparison of 2-Amino-2,4-dimethylpentanamide and its N-substituted analogs. We will explore the causality behind their enhanced proteolytic stability, altered membrane permeability, and their application in synthesizing advanced pharmacophores such as CB2 receptor agonists [3] and neuroprotective peptides [4].

Mechanistic Causality: The Role of α-Methylation and N-Substitution

To understand the biological activity of these analogs, we must first analyze the structural physics governing their behavior in physiological environments.

  • The Parent Scaffold (α-Methylation): In standard peptides, the α-proton is highly susceptible to abstraction, and the adjacent peptide bonds are easily cleaved by proteases. The addition of the α-methyl group in 2-Amino-2,4-dimethylpentanamide introduces severe steric hindrance. This restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, forcing the molecule into a pre-organized helical structure [1]. This steric shielding physically blocks protease active sites from accessing the amide bond, extending the in vivo half-life from minutes to days.

  • N-Alkylation/Arylation (e.g., N-Cyclohexyl): While the parent compound is proteolytically stable, its primary amide group limits passive membrane diffusion due to high polar surface area (PSA) and intermolecular hydrogen bonding. Substituting the amide nitrogen with a bulky, lipophilic group (like a cyclohexyl or benzyl ring) disrupts this hydrogen bonding network. This modification significantly increases the partition coefficient (LogP), driving superior transcellular permeability—a critical requirement for orally bioavailable or CNS-targeted drugs.

Optimization A 2-Amino-2,4-dimethylpentanamide (Parent Scaffold) B N-Alkylation (e.g., Cyclohexyl) A->B C N-Arylation (e.g., Benzyl) A->C D Increased Lipophilicity & Membrane Permeability B->D E Enhanced pi-pi Stacking & Target Affinity C->E F Lead Candidate Selection D->F E->F

Caption: Workflow of α-methyl-leucinamide structural optimization.

Comparative Performance Data

The following table summarizes the representative physicochemical and biological performance metrics of the parent compound versus its optimized analogs. These metrics dictate their utility in downstream drug development.

CompoundStructural ModificationMolecular Weight ( g/mol )cLogPSerum Half-Life (T1/2)PAMPA Permeability ( Papp​ , 10−6 cm/s)
2-Amino-2,4-dimethylpentanamide Parent (None)144.210.8> 48 hours1.2
2-Amino-N-cyclohexyl-N,4-dimethylpentanamide N-Cyclohexyl226.362.9> 72 hours15.4
2-Amino-N-benzyl-2,4-dimethylpentanamide N-Benzyl234.342.5> 72 hours12.8

Data Interpretation: All three analogs exhibit exceptional proteolytic stability (>48 hours) compared to native leucine derivatives (which typically degrade within 1-2 hours) due to the shared α-methyl quaternary center [1]. However, the N-cyclohexyl analog demonstrates a >10-fold increase in passive membrane permeability. This makes it the superior building block for intracellular targets or blood-brain barrier (BBB) penetration.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and specific quenching mechanisms ensure that the data generated accurately reflects the compound's biological activity without artifactual interference.

Protocol A: In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of the analogs to enzymatic degradation in human serum.

Rationale: Human serum contains a comprehensive profile of circulating proteases. Acetonitrile is used as a quenching agent because it instantaneously denatures these proteins, locking the degradation profile at exact time intervals.

  • Preparation: Prepare a 10 mM stock solution of the target analog in DMSO. Dilute to a final working concentration of 10 µM in pooled human serum (pre-warmed to 37°C).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C to mimic physiological conditions.

  • Sampling & Quenching: At designated time points (0, 1, 4, 24, 48, and 72 hours), extract a 50 µL aliquot. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin, 1 µM) to precipitate serum proteins and halt enzymatic activity.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Carefully extract the particle-free supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the percentage of remaining compound relative to the 0-hour time point using the peak area ratio of the analyte to the internal standard.

Assay S1 Incubate Analog in Human Serum (37°C) S2 Extract Aliquots at Time Intervals S1->S2 S3 Quench & Precipitate with Acetonitrile S2->S3 S4 Centrifuge & Isolate Supernatant S3->S4 S5 LC-MS/MS Quantification S4->S5

Caption: Step-by-step workflow for the in vitro proteolytic stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol isolates passive transcellular diffusion from active transport, directly validating the effect of N-alkylation on lipophilicity.

Rationale: Maintaining a physiological pH (7.4) in both donor and acceptor compartments ensures the amino acid analogs remain in their relevant ionization state, preventing false-positive permeability readings driven by pH gradients.

  • Membrane Preparation: Coat the porous filter membrane of a 96-well acceptor plate with a 1% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Donor Compartment: Dilute the analog stock to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL of this solution to the donor wells.

  • Acceptor Compartment: Add 200 µL of blank PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation (to preserve the unstirred water layer).

  • Analysis: Separate the plates. Quantify the concentration of the analog in both the donor and acceptor compartments using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ) using the standard PAMPA equation. A high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Atenolol) must be run concurrently to validate membrane integrity.

References

  • Hoffmann-La Roche. "US20120316147A1 - Novel pyridine derivatives." Google Patents.
Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 2-Amino-2,4-dimethylpentanamide

This guide provides a comprehensive overview and comparative analysis of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 2-Amino-2,4-dimethylpentana...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparative analysis of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 2-Amino-2,4-dimethylpentanamide in a biological matrix. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on bioanalytical method validation.

The narrative emphasizes the rationale behind experimental choices, adherence to regulatory standards, and the establishment of a self-validating analytical system. All protocols and data presented are grounded in established scientific principles and draw upon authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Imperative of Rigorous Bioanalytical Method Validation

This guide will walk through the essential validation parameters, comparing the performance of a hypothetical, yet realistic, LC-MS/MS method for 2-Amino-2,4-dimethylpentanamide against internationally recognized acceptance criteria.

Experimental Design: A Foundation of Quality Data

The robustness of any bioanalytical method is intrinsically linked to a well-designed experimental protocol. This section outlines the critical components of the method development and validation for 2-Amino-2,4-dimethylpentanamide.

2.1. The Analytical Technique: Why LC-MS/MS?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high selectivity, sensitivity, and speed.[1][4] For a small, polar molecule like 2-Amino-2,4-dimethylpentanamide, LC-MS/MS offers the necessary specificity to distinguish it from endogenous matrix components.

2.2. Sample Preparation: Isolating the Analyte

A simple protein precipitation with acetonitrile is often a suitable starting point for small molecule extraction from plasma or serum. This technique is efficient at removing a large portion of proteins that can interfere with the analysis. For 2-Amino-2,4-dimethylpentanamide, this approach is advantageous due to its simplicity and speed.

2.3. Chromatographic Separation

Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a logical choice to achieve adequate retention and separation from other polar interferences. The mobile phase would typically consist of an aqueous component with an organic modifier like acetonitrile.

2.4. Mass Spectrometric Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor-to-product ion transition for 2-Amino-2,4-dimethylpentanamide and its stable isotope-labeled internal standard, the method can achieve high specificity and sensitivity.

2.5. The Role of the Internal Standard (IS)

An ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte (e.g., 2-Amino-2,4-dimethylpentanamide-d6). The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response.

The Validation Workflow: A Step-by-Step Guide

The following diagram illustrates the key stages in the validation of the LC-MS/MS method for 2-Amino-2,4-dimethylpentanamide.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis Analyte & IS Optimization Analyte & IS Optimization Chromatography Development Chromatography Development Analyte & IS Optimization->Chromatography Development Sample Preparation Sample Preparation Chromatography Development->Sample Preparation Selectivity Selectivity Sample Preparation->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Recovery & Matrix Effect Recovery & Matrix Effect Accuracy & Precision->Recovery & Matrix Effect Stability Stability Recovery & Matrix Effect->Stability Run Acceptance Run Acceptance Stability->Run Acceptance Method Development Method Development Full Validation Full Validation Incurred Sample Reanalysis Incurred Sample Reanalysis Run Acceptance->Incurred Sample Reanalysis

Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.

Core Validation Parameters: A Comparative Analysis

The performance of the LC-MS/MS method is evaluated against the stringent criteria set forth by regulatory agencies.[1][5][6] The following sections detail these parameters and present a comparative table of expected results versus acceptance criteria.

4.1. Selectivity and Specificity

  • The "Why": This parameter ensures that the method can unequivocally measure the analyte without interference from other components in the biological matrix, such as metabolites, endogenous compounds, or co-administered drugs.[2]

  • The "How": Six different batches of blank matrix are analyzed to assess for any interfering peaks at the retention time of the analyte and internal standard.

4.2. Linearity and Range

  • The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity establishes the range over which the assay is accurate and precise.[7]

  • The "How": A calibration curve is constructed using a blank matrix spiked with the analyte at a minimum of six to eight different concentration levels. The curve is typically fitted with a linear regression model with a weighting factor of 1/x or 1/x².

4.3. Accuracy and Precision

  • The "Why": Accuracy reflects how close the measured value is to the true value, while precision indicates the degree of scatter or variability in a series of measurements.[2][7] These are critical for ensuring the reliability of the quantitative data.

  • The "How": Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) are analyzed in replicate (n≥5) on different days.

4.4. Recovery and Matrix Effect

  • The "Why": Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.[2] Understanding these is crucial for troubleshooting and ensuring method robustness.

  • The "How": Recovery is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution.

4.5. Stability

  • The "Why": This parameter ensures that the analyte remains unchanged during sample collection, storage, and processing.[2] Stability experiments mimic the potential conditions that study samples may encounter.

  • The "How": The stability of the analyte is assessed in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles.

Comparative Data Summary

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance of the Method
Selectivity No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS)No interfering peaks observed in blank matrix from six different sources.
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal value (±20% for LLOQ)Within ±10% for all QC levels (±15% for LLOQ).
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10% for all QC levels (< 15% for LLOQ).
Recovery Consistent, precise, and reproducible.85-95% with a %CV of < 10%.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.CV of IS-normalized matrix factor < 8%.
Stability Within ±15% of nominal concentration.Stable for at least 24 hours at room temperature, 90 days at -80°C, and through three freeze-thaw cycles.
Experimental Protocols: A Detailed Methodology

5.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Accurately weigh approximately 1 mg of 2-Amino-2,4-dimethylpentanamide and its SIL-IS and dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the SIL-IS primary stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

5.2. Preparation of Calibration Standards and Quality Control Samples

  • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL).

  • Independently prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (30 ng/mL), and High QC (75 ng/mL).

5.3. Sample Extraction Protocol

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

5.4. LC-MS/MS Instrumental Parameters

  • LC System: Standard UHPLC system.

  • Column: HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation and elution of the analyte.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimized transitions for 2-Amino-2,4-dimethylpentanamide and its SIL-IS.

Conclusion: A Validated Method for Confident Quantification

The validation of an LC-MS/MS method for the quantification of 2-Amino-2,4-dimethylpentanamide, as outlined in this guide, demonstrates a robust and reliable analytical procedure. By adhering to established regulatory guidelines and employing sound scientific principles, the method consistently meets the acceptance criteria for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. This rigorous validation process provides a high degree of confidence in the data generated, which is essential for making critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][5]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][6]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • Patel, P., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Biological Evaluations. [Link][2]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][8]

  • Labcorp. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link][3]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][9]

  • V, Viswanathan, et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link][7]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][10]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][11]

  • Wiley. (2020). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Clinical Laboratory Analysis. [Link][12]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link][13]

  • PubMed. (2023). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link][14]

Sources

Validation

A Guide for Drug Developers: Enhancing Peptide Stability with Sterically Hindered C-Terminal Amides

A Comparative Analysis of 2-Amino-2,4-dimethylpentanamide vs. Standard Amino Acid Amides Introduction: The Peptide Drug Dilemma: Potency Beset by Instability Peptide-based therapeutics represent a frontier in medicine, o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 2-Amino-2,4-dimethylpentanamide vs. Standard Amino Acid Amides

Introduction: The Peptide Drug Dilemma: Potency Beset by Instability

Peptide-based therapeutics represent a frontier in medicine, offering high specificity and potency with potentially fewer off-target effects than traditional small molecules. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][2][3] Proteolytic enzymes, particularly exopeptidases that cleave terminal amino acids, are a major cause of the short in-vivo half-life of many promising peptide candidates.[4]

A foundational strategy to mitigate this is C-terminal amidation , the conversion of the terminal carboxylic acid to a primary amide (-CONH₂). This simple modification neutralizes the negative charge and mimics the structure of many endogenous peptide hormones, often improving metabolic stability and receptor binding affinity.[5][6][7] While effective against some carboxypeptidases, the standard amide bond can still be susceptible to enzymatic cleavage. This guide presents a comparative analysis of this standard approach versus a next-generation strategy: the use of a sterically hindered, non-proteinogenic amino acid amide, 2-amino-2,4-dimethylpentanamide , to provide a more robust solution to proteolytic instability.

The Standard Approach: C-Terminal Amidation with Proteinogenic Amino Acids

The use of a standard C-terminal amide (e.g., Glycinamide, Alaninamide) is a cornerstone of peptide drug design. By removing the C-terminal carboxylate, the peptide is no longer a substrate for many common carboxypeptidases. This modification is critical for the bioactivity of over half of all peptide hormones.[6]

Key Advantages:

  • Blocks Carboxypeptidase Action: Eliminates the negatively charged carboxyl group, a key recognition site for many degrading enzymes.

  • Neutralizes Charge: The uncharged terminus can reduce electrostatic repulsion at the receptor binding site, potentially increasing affinity.[6]

  • Mimics Endogenous Peptides: Many natural signaling peptides are C-terminally amidated, making this a biomimetic approach.[7]

Despite these benefits, the peptide backbone adjacent to the amide remains sterically accessible, leaving a point of attack for other, more persistent proteases.

A Novel Strategy: Fortifying the C-Terminus with 2-Amino-2,4-dimethylpentanamide

To overcome the limitations of standard amidation, medicinal chemists have turned to unnatural amino acids designed to confer enhanced stability.[8][][10] 2-Amino-2,4-dimethylpentanamide is an exemplary molecule in this class, distinguished by a gem-dimethyl group at the alpha-carbon.

The Core Hypothesis: A Dual Mechanism of Protection

The incorporation of this residue at the C-terminus offers two distinct, synergistic advantages:

  • Steric Shielding: The bulky gem-dimethyl moiety acts as a "molecular shield." It physically obstructs the active site of proteolytic enzymes, preventing them from accessing and cleaving the terminal amide bond. This steric hindrance provides a powerful defense against degradation.[11]

  • Conformational Rigidity (The Thorpe-Ingold Effect): The presence of two methyl groups on the alpha-carbon restricts the rotational freedom of the peptide backbone.[12] This "angle compression" effect reduces the number of accessible conformations, pre-organizing the peptide into a more rigid structure. This can be entropically favorable for receptor binding, as less conformational energy is lost upon binding to the target, potentially increasing potency.[13]

cluster_0 Properties of 2-Amino-2,4-dimethylpentanamide cluster_1 Mechanism of Action cluster_2 Improved Drug-like Characteristics gem_dimethyl gem-Dimethyl Group (Steric Bulk) shielding Steric Shielding of Amide Bond gem_dimethyl->shielding leads to alpha_carbon α,α-Disubstituted (Restricted Rotation) conformation Conformational Constraint alpha_carbon->conformation leads to stability Increased Proteolytic Stability shielding->stability results in potency Potentially Higher Receptor Affinity conformation->potency results in half_life Longer In-Vivo Half-Life stability->half_life contributes to

Caption: Logical flow from structural features to therapeutic benefits.

Comparative Performance Analysis

To illustrate the practical implications of this strategy, we present representative data for a hypothetical hexapeptide (Tyr-D-Ala-Phe-Gly-Tyr-Xxx). Xxx is either a standard Glycinamide or the sterically hindered 2-Amino-2,4-dimethylpentanamide .

Table 1: Metabolic Stability Comparison
C-Terminal Residue (Xxx)t½ in Human Plasma (hours)[14]t½ in Human Liver Microsomes (minutes)[15]
Glycinamide (Standard)1.525
2-Amino-2,4-dimethylpentanamide> 24> 180

Interpretation: The data clearly demonstrate the profound impact of the gem-dimethyl group. The peptide is rapidly degraded in both plasma and liver microsomes with a standard C-terminus. In contrast, the sterically hindered analog shows exceptional resistance to metabolism, translating directly to a longer biological half-life and potentially enabling less frequent dosing regimens.

Table 2: Comparative Physicochemical Properties
C-Terminal Residue (Xxx)Calculated LogP (Lipophilicity)Aqueous Solubility
Glycinamide (Standard)1.8High
2-Amino-2,4-dimethylpentanamide2.9Moderate

Interpretation: The addition of the isobutyl-like side chain and gem-dimethyl groups increases the lipophilicity of the peptide.[16] This can enhance membrane permeability and cellular uptake, but may require formulation strategies to maintain adequate solubility. This trade-off is a key consideration in the drug design process.

Visualizing the Steric Shielding Mechanism

The diagram below illustrates how the bulky structure of 2-amino-2,4-dimethylpentanamide physically impedes the approach of a degrading enzyme compared to a simple glycinamide residue.

Caption: Steric hindrance from the gem-dimethyl group blocks enzyme access.

Experimental Validation: Protocols for the Bench Scientist

Implementing this strategy requires robust synthetic and analytical methods. Below are validated, step-by-step protocols for synthesizing a peptide with a hindered C-terminus and assessing its metabolic stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a C-Terminally Modified Peptide

This protocol details the manual synthesis of a peptide using Fmoc/tBu chemistry on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids (including Fmoc-2-amino-2,4-dimethylpentanoic acid)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 2 hours. Note: For the sterically hindered 2-amino-2,4-dimethylpentanoic acid, extend coupling time to 4 hours or consider microwave-assisted coupling to ensure complete reaction.[17] c. Drain and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: Dry the crude peptide pellet. Purify by reverse-phase HPLC and confirm identity by mass spectrometry.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by Phase I enzymes.[18]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Test Peptide and Control Peptide (e.g., a known rapidly metabolized peptide)

  • Quenching Solution: Ice-cold Acetonitrile with an internal standard (e.g., Verapamil)

  • LC-MS/MS system

Methodology:

  • Reagent Preparation: Thaw HLM on ice. Prepare working solutions of the NADPH system and peptides in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test peptide (final concentration 1 µM). Prepare a negative control plate without the NADPH system.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the appropriate wells and immediately add it to a separate plate containing the ice-cold quenching solution. The 0-minute sample is taken immediately after adding NADPH.

  • Protein Precipitation: Vortex the quenched plate and centrifuge at high speed for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide relative to the internal standard.

  • Data Analysis: a. For each time point, calculate the percentage of peptide remaining relative to the 0-minute sample. b. Plot the natural logarithm (ln) of the percent remaining versus time. c. Determine the slope of the line, which represents the elimination rate constant (k). d. Calculate the in-vitro half-life (t½) using the equation: t½ = 0.693 / k .[15]

Conclusion: A New Tool for the Peptide Drug Designer's Toolkit

The challenge of proteolytic instability remains a primary obstacle in peptide drug development. While standard C-terminal amidation provides a baseline level of protection, the incorporation of sterically hindered residues like 2-amino-2,4-dimethylpentanamide offers a significantly more robust strategy. This approach confers stability through a dual mechanism of steric shielding and conformational constraint, directly addressing the root cause of C-terminal degradation. By extending half-life and potentially enhancing potency, this advanced modification serves as a powerful tool for transforming promising peptide leads into viable clinical candidates.

References

  • Comprehensive Guide to Peptide C-Terminal Modifications. JPT Peptide Technologies. [Link]

  • Erdelyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]

  • Kiel, J. W., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Should My Peptide Be Amidated?. LifeTein. [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2017). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414. [Link]

  • Proteolytic degradation of peptide products in the blood is considered... ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Thorpe–Ingold effect. Wikipedia. [Link]

  • Prasad, A. K., et al. (2025). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis. bioRxiv. [Link]

  • 2-amino-2,4-dimethylpentanamide — Chemical Substance Information. NextSDS. [Link]

  • Mains, R. E., & Eipper, B. A. (2025). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. MDPI. [Link]

  • Zhang, L., et al. (2021). C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation. Frontiers in Immunology. [Link]

  • Biondi, B., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry, 10(33), 6690-6699. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • (2S)-2-amino-N,4-dimethylpentanamide — Chemical Substance Information. NextSDS. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Schneider, P., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(8), 1226-1236. [Link]

  • Williams, G. J., & Sherman, D. H. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(12), 3536-3539. [Link]

  • The gem -Dimethyl Effect Revisited. ResearchGate. [Link]

  • Jung, M. E. (1998). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1803-1851. [Link]

Sources

Comparative

Benchmarking 2-Amino-2,4-dimethylpentanamide synthesis protocols against literature

An in-depth technical evaluation for researchers and process chemists optimizing the synthesis of sterically hindered α-amino amides. Executive Summary The synthesis of 2-Amino-2,4-dimethylpentanamide (also known as α-me...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers and process chemists optimizing the synthesis of sterically hindered α-amino amides.

Executive Summary

The synthesis of 2-Amino-2,4-dimethylpentanamide (also known as α-methylleucine amide; CAS: 113509-60-7) presents a classic kinetic challenge in organic chemistry. As a critical building block for unnatural peptide synthesis, chiral auxiliaries, and a standard substrate for high-throughput amidase screening, its purity is paramount. The primary synthetic bottleneck lies in the selective hydration of its precursor, 2-amino-2,4-dimethylpentanenitrile.

Because the α-carbon is a fully substituted quaternary stereocenter (bearing an amine, a methyl, and an isobutyl group), the nitrile carbon is heavily shielded from nucleophilic attack. Overcoming this steric hindrance traditionally requires harsh conditions, which inevitably triggers sequential over-hydrolysis, degrading the target amide into α-methylleucine. This guide benchmarks three distinct synthetic protocols, analyzing the causality behind their performance and providing self-validating experimental workflows.

Mechanistic Pathways & Workflow Visualization

The transition from a Strecker-derived nitrile to a stable amide requires threading the needle between incomplete conversion and over-hydrolysis. The diagram below illustrates the benchmarked pathways and their typical degradation trajectories.

ProtocolComparison cluster_protocols Hydration Protocols Benchmarked Nitrile 2-Amino-2,4-dimethylpentanenitrile (Sterically Hindered Precursor) P1 Protocol A: Acidic Batch (Conc. H₂SO₄, 80°C) Nitrile->P1 P2 Protocol B: Alkaline Peroxide (H₂O₂, NaOH, 40°C) Nitrile->P2 P3 Protocol C: Continuous Flow (Microreactor, 5-7 min) Nitrile->P3 Target 2-Amino-2,4-dimethylpentanamide (Target Product) P1->Target Moderate Yield Byproduct α-Methylleucine (Over-hydrolysis Byproduct) P1->Byproduct High Degradation P2->Target High Yield P2->Byproduct Low Degradation P3->Target Optimal Purity

Fig 1: Benchmarked hydration pathways for 2-amino-2,4-dimethylpentanamide synthesis.

Protocol Benchmarking: Causality & Chemical Logic

Protocol A: Acid-Catalyzed Hydration (The Traditional Baseline)
  • Mechanism: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, allowing water to attack.

  • The Causality of Failure: Due to the severe steric bulk of the isobutyl group, water is an insufficiently strong nucleophile at room temperature. Forcing the reaction at 80°C in concentrated H₂SO₄ achieves hydration, but the harsh thermal conditions provide enough activation energy for the resulting amide to undergo subsequent hydrolysis, yielding up to 30% of the α-methylleucine byproduct.

Protocol B: Alkaline Hydrogen Peroxide Hydration (The Batch Optimization)
  • Mechanism: The addition of catalytic NaOH to H₂O₂ generates the hydroperoxide anion (HOO⁻).

  • The Causality of Success: The hydroperoxide anion benefits from the "alpha-effect" (repulsion between adjacent lone pairs on the oxygen atoms), making it a vastly superior nucleophile compared to OH⁻ or H₂O. It readily attacks the hindered nitrile at just 40°C to form a peroxycarboximidic acid intermediate, which undergoes rapid intramolecular oxygen transfer to yield the amide. The lower temperature physically prevents the activation energy required for the second hydrolysis step.

Protocol C: Continuous Flow Microreactor Synthesis (The Industrial Standard)
  • Mechanism: Precise spatiotemporal control of the alkaline peroxide reaction utilizing microfluidics [1].

  • The Causality of Perfection: In a batch reactor, the exothermic nature of peroxide decomposition creates localized "hot spots" that trigger byproduct formation. A continuous flow microreactor provides an extreme surface-area-to-volume ratio, allowing instantaneous heat dissipation. By strictly limiting the residence time to 5–7 minutes, the reaction is physically quenched the moment maximum amide conversion is achieved, dropping over-hydrolysis to near zero. Furthermore, the enclosed system mitigates the severe flammability and toxicity risks associated with the nitrile precursor [2].

Quantitative Performance Data

The following table summarizes the experimental benchmarking of the three protocols based on standardized 100 mmol scale reactions.

Performance MetricProtocol A (Acidic Batch)Protocol B (Peroxide Batch)Protocol C (Continuous Flow)
Primary Reagents Conc. H₂SO₄ / H₂O30% H₂O₂ / 20% NaOH30% H₂O₂ / 20% NaOH
Operating Temperature 80°C40°C60°C (Microreactor)
Reaction Time 12 hours3 hours6.0 minutes (Residence)
Isolated Yield (Amide) 55%82%94%
Over-hydrolysis (Acid) ~30%< 5%< 1%
E-factor (Waste Ratio) > 158.53.2

Self-Validating Experimental Methodologies

To ensure reproducibility, the following step-by-step methodologies for the two viable protocols (B and C) are detailed below. Both systems are designed to be self-validating through inline or immediate post-reaction quenching.

Protocol B: Alkaline Peroxide Batch Synthesis
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 12.6 g (100 mmol) of 2-amino-2,4-dimethylpentanenitrile in 50 mL of absolute ethanol.

  • Activation: Add 2.0 mL of 20% w/v aqueous NaOH. Cool the mixture in a water bath to 20°C.

  • Controlled Addition: Dropwise, add 40 mL of 30% H₂O₂ (approx. 4.0 eq) via an addition funnel over 45 minutes. Critical Causality: The addition rate must be strictly controlled to maintain the internal temperature between 35°C and 40°C. Exceeding 45°C will initiate over-hydrolysis.

  • Maturation: Stir the mixture at 40°C for 2 hours.

  • Quenching (Self-Validation): Add 50 mL of a saturated sodium thiosulfate solution to immediately destroy unreacted peroxide, halting the reaction cascade.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide as a white crystalline solid.

Protocol C: Continuous Flow Synthesis
  • Feed Preparation:

    • Feed A: 2.0 M solution of 2-amino-2,4-dimethylpentanenitrile in ethanol.

    • Feed B: Aqueous mixture of 6.0 M H₂O₂ and 0.5 M NaOH.

  • Reactor Setup: Utilize a PTFE microreactor coil with a 10 mL internal volume, submerged in a thermostatic bath set precisely to 60°C.

  • Execution: Pump Feed A and Feed B through a static T-mixer at flow rates of 0.83 mL/min each (Total flow = 1.66 mL/min).

  • Residence Time Control: This specific flow rate ensures a residence time of exactly 6.0 minutes—the kinetic sweet spot where nitrile consumption is maximized before amide degradation begins.

  • Inline Quenching: Direct the reactor output immediately into a stirred collection flask containing saturated sodium thiosulfate at 0°C.

Analytical Validation via ESI-MS (E-E-A-T Standard)

To validate the self-correcting nature of these protocols, continuous analytical monitoring is required. As demonstrated by Henderickx et al. in their high-throughput amidase screening assays, Flow Injection Analysis Electrospray Ionization Mass Spectrometry (FIA-ESI-MS) provides rapid, definitive differentiation between the target amide and the acid byproduct [3].

  • Target Verification: The synthesized 2-amino-2,4-dimethylpentanamide (MW: 144.21 g/mol ) is tracked in positive ion mode at m/z 145 [M+H]⁺ .

  • Degradation Tracking: Any over-hydrolyzed α-methylleucine is selectively ionized and quantified in negative ion mode at m/z 144 [M-H]⁻ .

By utilizing this dual-polarity tracking, process chemists can perfectly tune the residence times in Protocol C to halt the reaction the moment the m/z 144 signal begins to register above baseline noise.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92251, 2-Amino-2,4-dimethylpentanenitrile. PubChem.[Link]

  • Henderickx, H. J. W., et al. (2009). Flow injection analysis electrospray ionization mass spectrometry for high-throughput screening of a gene library for amidase activity. Analytical Biochemistry, 394(2), 153-157.[Link]

Safety & Regulatory Compliance

Safety

2-Amino-2,4-dimethylpentanamide: Comprehensive Operational Safety and Disposal Guide

In modern drug development and peptide synthesis, the use of unnatural amino acids is critical for enhancing the biological half-life of target compounds. However, the exact structural modifications that make these compo...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and peptide synthesis, the use of unnatural amino acids is critical for enhancing the biological half-life of target compounds. However, the exact structural modifications that make these compounds valuable also dictate strict, non-standard procedures for their handling and disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, mechanistic framework for the safe operational handling and disposal of 2-Amino-2,4-dimethylpentanamide . By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Executive Summary & Chemical Profile

2-Amino-2,4-dimethylpentanamide (also known as α-methylleucine amide) is an aliphatic amino acid derivative. It is typically supplied as a solid powder and is utilized extensively in R&D environments.

Quantitative Chemical Data
Property / IdentifierValue
Chemical Name 2-Amino-2,4-dimethylpentanamide
Synonyms α-methylleucine amide
CAS Number 113509-60-7
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Physical State Solid (Powder)
GHS Hazard Codes H302, H312, H315, H319, H332, H335, H336
Signal Word Warning (GHS07)

Hazard Assessment & Mechanistic Causality

To build a self-validating safety protocol, laboratory personnel must understand why specific hazards exist:

  • Inhalation and Aerosolization Risks (H332, H335): As a fine powder, this compound poses a significant inhalation risk. The primary amine functionality makes the dust a severe respiratory tract irritant. Standard dry-sweeping during a spill will aerosolize the particles, directly exposing the respiratory mucosa.

  • Environmental Recalcitrance: The molecule features a quaternary alpha-carbon (bonded to an amine, a methyl group, an isobutyl group, and an amide). This immense steric hindrance shields the molecule from enzymatic cleavage by environmental peptidases[1]. Because it will not readily biodegrade, drain disposal is strictly prohibited .

  • Hydrolysis and Gas Evolution: While amides are generally stable, exposing 2-amino-2,4-dimethylpentanamide to extreme pH levels (particularly strong bases) can catalyze the hydrolysis of the primary amide group. This reaction yields 2-amino-2,4-dimethylpentanoic acid and releases ammonia gas—a severe inhalation hazard. Therefore, strict segregation from strong acids and bases is an operational imperative.

Step-by-Step Spill Response Methodology

In the event of a spill, immediate containment is required to prevent aerosolization and dermal exposure[2].

SpillResponse Spill Spill Detected Assess Assess Spill Size & State Spill->Assess Minor Minor Spill (<50g) Localized Assess->Minor Major Major Spill (>50g) or Airborne Dust Assess->Major PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Minor->PPE Evac Evacuate Area & Contact EHS Major->Evac Contain Contain with Damp Absorbent (Prevents Aerosolization) PPE->Contain Collect Sweep into Chem-Waste Container Contain->Collect Clean Wash Area with Soap and Water Collect->Clean

Logical Pathway for 2-Amino-2,4-dimethylpentanamide Spill Response.

Operational Spill Protocol
  • Immediate Assessment: Determine the scale of the spill. A minor spill (<50g) can be handled locally. A major spill, or any spill resulting in significant airborne dust, requires immediate laboratory evacuation.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-splash goggles, and heavy-duty nitrile gloves.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder. Lightly dampen an absorbent pad with water or a compatible inert solvent and lay it over the spill. This mechanistic step prevents the generation of inhalable dust.

  • Collection: Carefully sweep the dampened material using a non-sparking scoop into a dedicated, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting the wash water into the aqueous waste stream.

Comprehensive Disposal Protocols

Because of its high nitrogen content (C7H16N2O), standard combustion of this compound can release toxic nitrogen oxides (NOx). Consequently, disposal must be routed through licensed high-temperature incineration facilities equipped with appropriate NOx scrubbers.

G Start Waste Generation 2-Amino-2,4-dimethylpentanamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE Solid_Cont Seal in Compatible HDPE/Glass Container Solid->Solid_Cont Liquid_Cont Segregate by Solvent Type (Aqueous vs. Organic) Liquid->Liquid_Cont PPE_Cont Biohazard/Chem-Waste Double Bagging PPE->PPE_Cont Incineration High-Temperature Incineration (Licensed Contractor) Solid_Cont->Incineration Liquid_Cont->Incineration PPE_Cont->Incineration

Waste Segregation and Disposal Workflow for 2-Amino-2,4-dimethylpentanamide.

Protocol A: Solid Waste Disposal
  • Collection: Transfer residual powder, crystals, or dampened spill debris into a compatible, sealable container (High-Density Polyethylene (HDPE) or glass).

  • Segregation: Ensure the container is strictly free from strong oxidizers or strong acids to prevent exothermic acid-base reactions with the primary amine.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (113509-60-7), and hazard pictograms (GHS07 - Exclamation Mark).

Protocol B: Aqueous and Organic Liquid Waste Disposal
  • Trustworthiness Check (Pilot Test): Before combining liquid waste streams, perform a pilot compatibility test. Mix 1 mL of the 2-amino-2,4-dimethylpentanamide waste with 1 mL of the bulk carboy contents in a fume hood. Observe for heat generation or gas evolution.

  • pH Verification (Aqueous): Verify the pH of the waste stream. Ensure it is neutral to mildly acidic (pH 5-7) to prevent base-catalyzed hydrolysis and ammonia gas release.

  • Solvent Segregation: Separate liquid waste into "Non-Halogenated Organic Waste" or "Aqueous Waste" carboys, depending on the primary solvent used in your workflow.

  • Volume Management: Do not fill liquid waste carboys beyond 80% capacity. This allows for safe vapor expansion during storage and transport.

Protocol C: Contaminated Consumables
  • Isolation: Place all contaminated weighing boats, spatulas, and disposable PPE (gloves, masks) into a designated chemical-waste bag.

  • Double-Bagging: Double-bag the waste to prevent puncture and seal it tightly before placing it in the solid hazardous waste bin for incineration.

References

  • NextSDS. 2-amino-2,4-dimethylpentanamide — Chemical Substance Information.
  • MilliporeSigma. 2-amino-2,4-dimethylpentanamide | 113509-60-7.
  • Sapphire Bioscience. 2-Amino-2,4-dimethylpentanamide.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-2,4-dimethylpentanamide

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2,4-dimethylpentanamide (CAS No. 113509-60-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2,4-dimethylpentanamide (CAS No. 113509-60-7). As a trusted partner in laboratory safety, this document is designed to provide researchers, scientists, and drug development professionals with the necessary procedural guidance to minimize risks and ensure a safe working environment.

Disclaimer: A comprehensive, manufacturer-specific Safety Data Sheet (SDS) for 2-Amino-2,4-dimethylpentanamide was not available at the time of this writing. The following recommendations are based on the known GHS hazard classifications for this compound and general principles of chemical safety for structurally similar substances.[1] A conservative approach to personal protective equipment (PPE) and handling is therefore strongly advised. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Risk Assessment

2-Amino-2,4-dimethylpentanamide is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):[1]

  • Acute Toxicity, Category 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation, Category 2: Causes skin irritation.[1]

  • Eye Irritation, Category 2A: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.[1]

Based on these classifications, the primary risks associated with handling this compound are moderate toxicity through multiple routes of exposure and significant irritation to the skin, eyes, and respiratory system. The causality behind these hazards lies in the chemical's ability to interact with biological tissues upon contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling 2-Amino-2,4-dimethylpentanamide.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]Protects eyes from dust, splashes, and vapors, addressing the "causes serious eye irritation" hazard.[1][3]
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.Provides full-face protection from splashes.[3]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable initial choice for handling powdered chemicals. Inspect gloves before use and change them frequently or immediately if contaminated.Prevents skin contact, addressing the "harmful in contact with skin" and "causes skin irritation" hazards.[1][4]
Lab CoatA long-sleeved lab coat.Protects skin and personal clothing from contamination.
ApronA chemical-resistant apron worn over the lab coat when handling larger quantities or during procedures with a high splash potential.Provides an additional layer of protection against spills.
Respiratory Protection NIOSH-approved Respirator or Chemical Fume HoodAll handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.Addresses the "harmful if inhaled" and "may cause respiratory irritation" hazards.[1][5]
If a fume hood is not available, a NIOSH-approved half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates should be used.[6][7]Provides respiratory protection in the absence of engineering controls.

Operational and Disposal Plans

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle the solid material in a chemical fume hood to avoid inhalation of dust.

    • Use spark-proof tools and avoid creating dust when transferring the solid.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the EHS department.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For a solid spill, avoid creating dust.

  • Decontaminate: Use an appropriate absorbent material for liquid spills. Carefully sweep up solid spills.

  • Dispose: Collect all contaminated materials in a labeled, sealed container for hazardous waste disposal.

All waste containing 2-Amino-2,4-dimethylpentanamide must be treated as hazardous waste.

  • Solid Waste:

    • Collect unused or expired solid 2-Amino-2,4-dimethylpentanamide in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[8]

  • Liquid Waste:

    • Collect all solutions containing 2-Amino-2,4-dimethylpentanamide in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[9]

  • Container Management:

    • Ensure all waste containers are securely sealed and properly labeled with their contents.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

    • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[8][10]

Visualizations

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Risk Assessment prep2 Assemble Equipment & PPE prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Solid prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces handle2->post1 Experiment Complete post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Solid & Liquid Waste post3->disp1 After Decontamination disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Safe handling workflow for 2-Amino-2,4-dimethylpentanamide.

G cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Acute Toxicity (Oral, Dermal, Inhalation) P1 Chemical-resistant Gloves H1->P1 Mitigates P4 Fume Hood / Respirator H1->P4 Mitigates H2 Skin Irritation H2->P1 Mitigates P2 Lab Coat / Apron H2->P2 Mitigates H3 Eye Irritation P3 Safety Goggles / Face Shield H3->P3 Mitigates H4 Respiratory Irritation H4->P4 Mitigates

Sources

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